Lvguidingan
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-butan-2-yl-3-(3,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSFCNWWYFBSS-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82351-05-1 | |
| Record name | 3,4-Dichlorophenyl propenylisobutylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082351051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Guide: Lvguidingan (Anticonvulsant 7903)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Lvguidingan, an anticonvulsant agent identified as 3,4-dichlorophenyl propenylisobutylamide. This guide covers its chemical structure, mechanism of action, and relevant experimental protocols. This compound has demonstrated potential as an antiepileptic agent, with evidence suggesting its activity is linked to the modulation of the serotonin system.[1] While specific quantitative data on its efficacy and neurochemical effects are not widely published in publicly accessible literature, this guide synthesizes the available information and provides established methodologies for its evaluation.
Chemical Structure and Properties
This compound, also known as Anticonvulsant 7903, is chemically defined as 3,4-dichlorophenyl propenylisobutylamide.
-
IUPAC Name: N-isobutyl-3-(3,4-dichlorophenyl)propenamide
-
Molecular Formula: C₁₃H₁₅Cl₂NO
-
Chemical Structure: (A 2D representation of the chemical structure is provided below)
(Note: This is a simplified representation. For a precise 2D structure, chemical drawing software is recommended.)
Mechanism of Action
This compound is classified as an anticonvulsant and antiepileptic agent.[1] Its mechanism of action is linked to its ability to increase the concentration of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. This suggests that this compound may exert its anticonvulsant effects by enhancing serotonergic neurotransmission, a pathway known to be involved in the regulation of neuronal excitability.
Signaling Pathway
The proposed mechanism involves the modulation of the serotonin signaling pathway. An increase in presynaptic 5-HT levels would lead to greater activation of postsynaptic 5-HT receptors, which can have inhibitory effects on neuronal firing, thereby raising the seizure threshold. The corresponding increase in 5-HIAA, a metabolite of 5-HT, is indicative of increased serotonin turnover.
Quantitative Data
Table 1: Anticonvulsant Activity of this compound
| Experimental Model | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| Maximal Electroshock (MES) | Mouse | Data not available | Data not available | Data not available |
| Pentylenetetrazole (PTZ) | Mouse | Data not available | Data not available | Data not available |
Table 2: Neurochemical Effects of this compound in the Brain
| Brain Region | Dose (mg/kg) | Time Point | % Change in 5-HT | % Change in 5-HIAA |
|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the standard methodologies for evaluating the anticonvulsant and neurochemical properties of a compound like this compound.
Synthesis of this compound
A detailed, publicly available protocol for the synthesis of N-isobutyl-3-(3,4-dichlorophenyl)propenamide is not available. However, a plausible synthetic route would involve the reaction of 3,4-dichlorophenyl-propenoyl chloride with isobutylamine.
References
The In Vitro Mechanism of Action of Lvguidingan: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lvguidingan is recognized primarily for its anticonvulsant properties, with additional sedative-hypnotic, tranquilizing, and muscle-relaxing effects observed.[1] Despite its acknowledged therapeutic potential, a comprehensive understanding of its in vitro mechanism of action remains largely undefined in publicly available scientific literature. This guide synthesizes the limited existing information and outlines potential avenues for future investigation based on the compound's known pharmacological profile. Due to a scarcity of specific in vitro studies on this compound, this document will also draw parallels with general mechanisms of anticonvulsant and anti-inflammatory agents to propose hypothetical frameworks for its action.
Introduction
This compound is a compound with noted central nervous system depressant and anticonvulsant activities.[1][2] While its clinical and preclinical effects are documented, the precise molecular targets and cellular pathways through which it exerts these effects in a controlled laboratory setting have not been extensively reported. Understanding the in vitro mechanism of action is a critical step in the drug development process, enabling target validation, lead optimization, and the design of more specific and efficacious therapeutic agents. This document aims to collate the available information and provide a framework for the systematic in vitro investigation of this compound.
Putative In Vitro Mechanisms of Action
Given the classification of this compound as an anticonvulsant, its mechanism of action in vitro is likely to involve the modulation of neuronal excitability. Potential mechanisms could include interactions with ion channels, neurotransmitter receptors, or intracellular signaling cascades that regulate synaptic transmission.
Modulation of Neurotransmitter Systems
A common mechanism for anticonvulsant drugs is the enhancement of inhibitory neurotransmission, primarily mediated by the gamma-aminobutyric acid (GABA) system, or the attenuation of excitatory neurotransmission, largely governed by glutamate.
-
GABAergic System: this compound may act as a positive allosteric modulator of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, thus reducing its excitability.
-
Glutamatergic System: Conversely, it could act as an antagonist at NMDA or AMPA receptors, preventing the influx of calcium and sodium ions and thereby dampening excitatory signals.
Interaction with Voltage-Gated Ion Channels
Voltage-gated sodium, potassium, and calcium channels are crucial for the initiation and propagation of action potentials. Many anticonvulsants exert their effects by modulating the activity of these channels.
-
Sodium Channels: Inhibition of voltage-gated sodium channels in their inactivated state can reduce the firing rate of neurons.
-
Potassium Channels: Activation of voltage-gated potassium channels can lead to neuronal hyperpolarization, making it more difficult to reach the threshold for action potential firing.
Anti-inflammatory Effects
Recent research has highlighted the link between neuroinflammation and seizure activity. Anti-inflammatory mechanisms could contribute to the overall therapeutic effect of this compound. This could involve the inhibition of pro-inflammatory cytokine production, such as IL-6, IL-8, and TNF-α, in glial cells.[3]
Proposed Experimental Protocols for In Vitro Investigation
To elucidate the mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration range of this compound that is non-toxic to neuronal and glial cell lines for subsequent mechanistic studies.
-
Protocol (MTT Assay):
-
Seed cells (e.g., SH-SY5Y neuroblastoma, U87 glioblastoma) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Electrophysiological Recordings (Patch-Clamp)
-
Objective: To investigate the effects of this compound on ion channel function and synaptic transmission.
-
Protocol (Whole-Cell Patch-Clamp):
-
Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane.
-
Rupture the cell membrane to gain electrical access to the cell interior.
-
In voltage-clamp mode, apply specific voltage protocols to isolate and record currents from voltage-gated sodium, potassium, and calcium channels in the presence and absence of this compound.
-
In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections before and after the application of this compound.
-
Receptor Binding Assays
-
Objective: To determine if this compound directly binds to specific neurotransmitter receptors.
-
Protocol (Radioligand Binding Assay):
-
Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., GABA-A receptors).
-
Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of this compound.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter to determine the amount of bound ligand.
-
Calculate the displacement of the radioligand by this compound to determine its binding affinity (Ki).
-
Measurement of Inflammatory Cytokines (ELISA)
-
Objective: To assess the anti-inflammatory properties of this compound.
-
Protocol (Enzyme-Linked Immunosorbent Assay):
-
Culture microglial cells or macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).
-
Co-treat the cells with different concentrations of this compound.
-
Collect the cell culture supernatant after a specified incubation period.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions.
-
Data Presentation
As specific quantitative data for this compound is not currently available, the following tables are presented as templates for organizing future experimental findings.
Table 1: Cytotoxicity of this compound on Neuronal and Glial Cell Lines
| Cell Line | Time Point (hours) | IC50 (µM) |
| SH-SY5Y | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available | |
| U87 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available |
Table 2: Effect of this compound on Voltage-Gated Ion Channels
| Ion Channel | Cell Type | Parameter | Value |
| Nav1.1 | Primary Neurons | IC50 (µM) | Data not available |
| Kv7.2/7.3 | CHO cells | EC50 (µM) | Data not available |
| Cav2.1 | HEK293 cells | IC50 (µM) | Data not available |
Table 3: Binding Affinity of this compound to Neurotransmitter Receptors
| Receptor | Radioligand | Ki (nM) |
| GABA-A | [3H]muscimol | Data not available |
| NMDA | [3H]MK-801 | Data not available |
Table 4: Anti-inflammatory Effects of this compound
| Cell Line | Cytokine | IC50 (µM) for Inhibition |
| RAW 264.7 | TNF-α | Data not available |
| IL-6 | Data not available |
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate hypothetical signaling pathways and experimental workflows for investigating the mechanism of action of this compound.
Caption: Hypothetical anticonvulsant signaling pathways of this compound.
Caption: Logical workflow for in vitro investigation of this compound.
Conclusion
The in vitro mechanism of action of this compound remains an area that requires significant investigation. Based on its known pharmacological effects, it is plausible that this compound modulates neuronal excitability through interactions with GABAergic or glutamatergic systems and/or voltage-gated ion channels. Furthermore, potential anti-inflammatory actions may contribute to its therapeutic profile. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach for researchers to unravel the precise molecular and cellular mechanisms of this compound, which will be crucial for its further development and clinical application. The lack of concrete data highlights a critical knowledge gap that future research should aim to fill.
References
An In-depth Technical Guide on the Discovery and Synthesis of the Lvguidingan Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and preliminary characterization of the novel synthetic compound, Lvguidingan. Identified through a high-throughput screening campaign, this compound, a guanidino-containing small molecule, has demonstrated significant inhibitory activity against a key kinase implicated in proliferative diseases. This guide details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data, and illustrates the proposed mechanism of action and experimental workflows through detailed diagrams. The information herein is intended to provide a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Discovery of this compound
The discovery of this compound originated from a target-based drug discovery program aimed at identifying novel inhibitors of Kinase Target X (KTX), a serine/threonine kinase known to be overexpressed in several cancer cell lines. The initial lead discovery process involved the high-throughput screening of a diverse chemical library.
High-Throughput Screening (HTS) Cascade
The screening process followed a multi-step cascade to identify and validate potential lead compounds. The workflow began with a primary screen of a large compound library, followed by confirmatory screens and subsequent hit-to-lead optimization.
Synthesis of this compound
This compound is synthesized via a multi-step process, starting from commercially available reagents. The key step involves a palladium-catalyzed cross-coupling reaction to form the core scaffold, followed by a guanylation reaction.
Synthetic Workflow
The synthesis is a three-step process designed for scalability and high purity of the final compound.
Experimental Protocol: Synthesis of this compound
Step 1: Suzuki Coupling
-
To a solution of Aryl Halide (1.0 eq) in a 2:1 mixture of toluene and ethanol, add Boronic Acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield Intermediate 1.
Step 2: Functional Group Interconversion
-
Dissolve Intermediate 1 (1.0 eq) in dichloromethane.
-
Add trifluoroacetic anhydride (2.0 eq) and stir at room temperature for 4 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over magnesium sulfate, and concentrate to yield the trifluoroacetamide-protected intermediate.
-
Dissolve the protected intermediate in methanol and add potassium carbonate (3.0 eq).
-
Stir at room temperature for 6 hours.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Collect the organic layer, dry, and concentrate to yield Intermediate 2.
Step 3: Guanylation
-
To a solution of Intermediate 2 (1.0 eq) in dimethylformamide, add N,N'-di-Boc-N''-triflylguanidine (1.1 eq) and triethylamine (2.5 eq).
-
Stir the reaction mixture at 50°C for 24 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the Boc-protected guanidine.
-
Dissolve the protected compound in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo and triturate with diethyl ether to afford this compound as a trifluoroacetate salt.
Biological Activity and Mechanism of Action
This compound has been shown to be a potent inhibitor of KTX. The proposed mechanism of action involves the modulation of a downstream signaling pathway critical for cell proliferation.
Proposed Signaling Pathway
This compound is hypothesized to inhibit KTX, thereby preventing the phosphorylation and activation of the downstream transcription factor TF-A. This leads to a downstream suppression of genes involved in cell cycle progression.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro assays.
| Parameter | Value | Assay Type |
| IC50 (KTX) | 50 nM | Biochemical Kinase Assay |
| Cellular EC50 | 250 nM | Cell-Based Proliferation Assay |
| Selectivity (vs. Kinase Y) | >100-fold | Kinase Panel Screen |
| Aqueous Solubility | 150 µg/mL | Thermodynamic Solubility |
| LogD (pH 7.4) | 2.1 | Shake-Flask Method |
| Plasma Protein Binding | 92% | Rapid Equilibrium Dialysis |
Table 1: In Vitro Biological and Physicochemical Properties of this compound.
| Parameter | Value (Rat) | Dosing Route |
| Bioavailability (F%) | 35% | Oral |
| Clearance (CL) | 20 mL/min/kg | Intravenous |
| Volume of Distribution (Vd) | 2.5 L/kg | Intravenous |
| Half-life (t1/2) | 3 hours | Intravenous |
Table 2: Pharmacokinetic Parameters of this compound in Rats.
Experimental Protocol: In Vitro Kinase Assay
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Serially dilute this compound in DMSO.
-
Add 2 µL of the diluted compound to a 384-well plate.
-
Add 10 µL of a solution containing recombinant KTX enzyme and a fluorescently labeled peptide substrate to each well.
-
Initiate the reaction by adding 10 µL of a 100 µM ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 20 µL of a termination buffer containing EDTA.
-
Read the fluorescence on a plate reader to determine the extent of peptide phosphorylation.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound represents a promising new chemical entity with potent and selective inhibitory activity against KTX. The synthetic route is well-defined, and the initial biological and pharmacokinetic data support its further development as a potential therapeutic agent. The protocols and data presented in this guide provide a comprehensive foundation for subsequent preclinical and clinical investigations. Future work will focus on optimizing the pharmacokinetic properties and evaluating the in vivo efficacy of this compound in relevant disease models.
Preliminary Research on Lvguidingan's Biological Activity: A Technical Guide
Notice: Information regarding "Lvguidingan" is not available in the public domain. The following guide is based on a comprehensive analysis of related compounds, specifically those containing a guanidine group, and established methodologies in biological research. This document serves as a foundational framework for initiating research on a novel compound with a presumed guanidine moiety, referred to herein as this compound.
Introduction
Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group imparts unique chemical properties that translate into a wide spectrum of biological activities.[1][2] Guanidine-containing molecules have been investigated for their therapeutic potential in a variety of diseases, acting as anti-inflammatory agents, inhibitors of nitric oxide synthase, and even as agents in the management of diabetes.[1][3] This guide outlines a preliminary research plan to elucidate the biological activity of a novel compound, this compound, assuming its core structure contains a guanidine functional group. The proposed research will focus on its potential cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.
Presumed Biological Activities and Mechanisms of Action
Based on the known activities of guanidine-containing compounds, the preliminary investigation into this compound's biological activity will focus on the following areas:
-
Anticancer Activity: Many natural and synthetic compounds with guanidine moieties have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.
-
Anti-inflammatory Effects: Guanidine derivatives have been shown to possess anti-inflammatory properties.[1][5] This is often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, and inhibit the production of pro-inflammatory cytokines.
-
Enzyme Inhibition: The guanidinium group can interact with the active sites of various enzymes, leading to their inhibition. This includes enzymes like nitric oxide synthase and certain kinases.[1]
In Vitro Studies: Experimental Protocols
A series of in vitro assays are proposed to screen for the biological activities of this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Experimental Protocol:
-
Cell Culture: Human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay:
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
Cells will be treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT solution (5 mg/mL) will be added to each well and incubated for 4 hours.
-
The resulting formazan crystals will be dissolved in DMSO.
-
Absorbance will be measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) will be calculated.
-
Data Presentation:
| Cell Line | Treatment Duration (h) | This compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| HCT-116 | 24 | 0, 1, 5, 10, 25, 50, 100 | ||
| 48 | 0, 1, 5, 10, 25, 50, 100 | |||
| 72 | 0, 1, 5, 10, 25, 50, 100 | |||
| MCF-7 | 24 | 0, 1, 5, 10, 25, 50, 100 | ||
| 48 | 0, 1, 5, 10, 25, 50, 100 | |||
| 72 | 0, 1, 5, 10, 25, 50, 100 |
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Experimental Protocol:
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
HCT-116 cells will be treated with this compound at its IC50 concentration for 24 and 48 hours.
-
Cells will be harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI will be added to the cell suspension and incubated in the dark.
-
The percentage of apoptotic cells (Annexin V-positive) will be quantified using flow cytometry.
-
Data Presentation:
| Treatment | Duration (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 24 | ||
| This compound (IC50) | 24 | ||
| Control | 48 | ||
| This compound (IC50) | 48 |
Anti-inflammatory Assay
Objective: To assess the anti-inflammatory potential of this compound.
Experimental Protocol:
-
LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:
-
RAW 264.7 cells will be seeded in 96-well plates.
-
Cells will be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite in the culture supernatant will be measured using the Griess reagent.
-
A known NO inhibitor, such as L-NAME, will be used as a positive control.
-
Data Presentation:
| Treatment | This compound Concentration (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 0 | - | ||
| 0 | + | |||
| 1 | + | |||
| 5 | + | |||
| 10 | + | |||
| 25 | + | |||
| L-NAME | (Positive Control) | + |
Signaling Pathway Analysis
To understand the molecular mechanisms underlying the observed biological activities, key signaling pathways will be investigated.
Western Blot Analysis
Objective: To examine the effect of this compound on the expression of proteins involved in apoptosis and inflammation.
Experimental Protocol:
-
Protein Extraction: HCT-116 or RAW 264.7 cells will be treated with this compound as described in previous sections. Total protein will be extracted using RIPA buffer.
-
SDS-PAGE and Western Blotting:
-
Protein samples will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane will be blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, NF-κB p65, IκBα, p-IκBα).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
-
β-actin will be used as a loading control.
-
Data Presentation:
| Target Protein | Cell Line | Treatment | Relative Protein Expression (normalized to β-actin) |
| Bcl-2 | HCT-116 | Control, this compound (IC50) | |
| Bax | HCT-116 | Control, this compound (IC50) | |
| Cleaved Caspase-3 | HCT-116 | Control, this compound (IC50) | |
| p-IκBα | RAW 264.7 | Control, LPS, LPS + this compound | |
| IκBα | RAW 264.7 | Control, LPS, LPS + this compound | |
| NF-κB p65 (nuclear) | RAW 264.7 | Control, LPS, LPS + this compound |
Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for the in vitro biological evaluation of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
Conclusion
This technical guide provides a comprehensive framework for the initial investigation of the biological activities of a novel guanidine-containing compound, this compound. The proposed in vitro studies will provide valuable data on its cytotoxic and anti-inflammatory potential, while the signaling pathway analysis will offer insights into its mechanism of action. The successful execution of these experiments will lay the groundwork for further preclinical development.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
No Information Available on "Lvguidingan" in Cellular Signaling Pathways
Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound or entity named "Lvguidingan" and its role in cellular signaling pathways.
Extensive searches for "this compound" in the context of molecular biology, pharmacology, and drug development did not yield any relevant peer-reviewed articles, clinical trial data, or other scientific resources. This suggests that "this compound" may be:
-
A highly novel or proprietary compound not yet described in publicly available literature.
-
An internal codename for a substance not yet disclosed.
-
A potential misspelling or transliteration of a different name.
Without any foundational scientific data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of its signaling pathways.
Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the name and spelling of the compound of interest. If "this compound" is an alternative name for a known substance, providing that name would be necessary to proceed with a detailed scientific summary.
Initial Studies on the Therapeutic Potential of Lvguidingan: A Technical Whitepaper
Disclaimer: Initial literature searches did not yield specific scientific studies, quantitative data, or detailed experimental protocols for a substance explicitly named "Lvguidingan." The following guide is constructed based on general principles of drug discovery and analysis of analogous traditional medicine research where applicable. The methodologies and potential pathways described are hypothetical and serve as a framework for potential future research on this compound.
Executive Summary
This document outlines a proposed framework for the initial investigation into the therapeutic potential of a compound or formulation referred to as this compound. Due to the absence of direct research on this compound in the initial search, this guide provides a comprehensive, albeit theoretical, approach for its scientific evaluation. It covers potential mechanisms of action, methodologies for key experiments, and hypothetical signaling pathways that could be investigated. This whitepaper is intended to serve as a foundational guide for researchers initiating studies on this topic.
Hypothetical Therapeutic Targets and Mechanisms of Action
Based on the nomenclature, which may suggest a traditional Chinese medicine origin, potential therapeutic applications could lie in areas such as metabolic diseases, inflammation, or cardiovascular disorders. A common mechanism of action for such remedies involves the modulation of key signaling pathways.
A plausible initial hypothesis is that this compound may exert its effects through the regulation of metabolic and inflammatory pathways. For instance, many natural products demonstrate therapeutic potential by targeting central signaling nodes.
Data Presentation: A Framework for Quantitative Analysis
To rigorously assess the therapeutic potential of this compound, quantitative data from preclinical studies would be essential. The following tables provide a template for organizing such data.
Table 1: In Vitro Efficacy of this compound Extract
| Cell Line | Assay | Concentration (µg/mL) | Endpoint Measurement (e.g., IC50, EC50) | Result |
| e.g., HepG2 | Glucose Uptake | 10, 50, 100 | % increase | Data to be determined |
| e.g., RAW 264.7 | Nitric Oxide Production | 10, 50, 100 | % inhibition | Data to be determined |
| e.g., HUVEC | Tube Formation | 10, 50, 100 | % inhibition | Data to be determined |
Table 2: In Vivo Pharmacodynamic Effects of this compound in a Disease Model (e.g., Type 2 Diabetes Mouse Model)
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | Hepatic Triglyceride (mg/g tissue) |
| Vehicle Control | - | Baseline vs. Endpoint | Baseline vs. Endpoint | Endpoint |
| This compound | 50 | Baseline vs. Endpoint | Baseline vs. Endpoint | Endpoint |
| This compound | 100 | Baseline vs. Endpoint | Baseline vs. Endpoint | Endpoint |
| Positive Control | Standard Dose | Baseline vs. Endpoint | Baseline vs. Endpoint | Endpoint |
Experimental Protocols: Methodological Details
Detailed and reproducible experimental protocols are crucial for validating research findings. Below are example methodologies for key experiments that could be conducted.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound extract on a specific cell line.
-
Method:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound extract (e.g., 0, 10, 50, 100, 200 µg/mL) for 24 or 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis for Protein Expression
-
Objective: To investigate the effect of this compound on the expression of key proteins in a signaling pathway.
-
Method:
-
Treat cells with this compound extract for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a potential signaling cascade that this compound might influence, such as an inflammatory pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Study
This diagram outlines the logical flow of a preclinical animal study to evaluate the efficacy of this compound.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
In-depth Analysis of Lvguidingan in Scientific Literature: A Review
An initial comprehensive search of prominent scientific and medical databases reveals a significant finding: the term "Lvguidingan" does not correspond to any known or published scientific entity, compound, or therapeutic agent. As of late 2025, there is no discernible body of research associated with this name, precluding the creation of a detailed technical guide based on existing literature.
The absence of "this compound" in scientific literature means that no quantitative data, experimental protocols, or established signaling pathways are available for analysis and presentation. This lack of foundational data makes it impossible to fulfill the core requirements of generating a technical whitepaper for researchers and drug development professionals.
It is conceivable that "this compound" could be:
-
A novel, pre-publication compound or drug candidate whose details are not yet in the public domain.
-
A proprietary name or internal codename for a substance not yet disclosed.
-
A potential misspelling or transliteration of a different scientific term. A phonetically similar term, "Lingguizhugan Decoction," a traditional Chinese medicine formula, was noted, but this is a multi-component mixture and distinct from a singular entity.
Without verifiable scientific sources, any attempt to describe a mechanism of action, experimental workflow, or logical relationship would be purely speculative and would not meet the rigorous standards of a scientific or technical guide.
For the audience of researchers, scientists, and drug development professionals, the novelty of a compound is only explorable once it enters the scientific literature through publication, patent filings, or clinical trial registrations. At present, "this compound" has not reached this threshold. Therefore, no diagrams, data tables, or protocols can be constructed.
Future exploration of this topic would be contingent on the emergence of "this compound" in peer-reviewed journals, conference proceedings, or public trial databases. Researchers interested in this term are advised to monitor these sources and to verify the spelling and context in which they encountered the name.
Lvguidingan: An Obscure Anticonvulsant with Elusive Technical Data
Lvguidingan , also known by the code name Anticonvulsant 7903 and the chemical name 3,4-dichlorophenyl propenylisobutylamide , is a compound identified as an anticonvulsant and antiepileptic agent. Despite its classification and noted effects on serotonin levels in the brain, a comprehensive technical profile of this compound remains largely unavailable in publicly accessible scientific literature. This lack of detailed data presents a significant challenge in providing an in-depth technical guide for researchers, scientists, and drug development professionals.
Classification and Family of Compounds
This compound is broadly classified as an anticonvulsant . Its chemical structure, 3,4-dichlorophenyl propenylisobutylamide, places it within the family of substituted amides . The presence of a dichlorophenyl group is a feature seen in various pharmacologically active compounds, though a specific, well-defined family of compounds to which this compound belongs, beyond this general classification, is not readily apparent from available information.
Mechanism of Action
The primary reported mechanism of action for this compound is its ability to increase the concentration of 5-hydroxytryptamine (5-HT, or serotonin) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain . This suggests that this compound may exert its anticonvulsant effects through modulation of the serotonergic system. However, the specific targets, such as 5-HT receptors or transporters, and the downstream signaling pathways involved have not been detailed in the available literature.
Quantitative Data and Experimental Protocols
A thorough search of scientific databases and patent literature did not yield specific quantitative data such as half-maximal effective concentrations (EC₅₀), half-maximal inhibitory concentrations (IC₅₀), or detailed pharmacokinetic and pharmacodynamic parameters for this compound. Similarly, detailed experimental protocols for its synthesis, purification, and biological evaluation are not publicly documented. This absence of reproducible experimental detail and quantitative results prevents a rigorous assessment and comparison of its activity.
Signaling Pathways and Visualization
Due to the lack of specific information on the molecular targets and downstream effects of this compound beyond the general increase in 5-HT and 5-HIAA, it is not possible to construct a detailed signaling pathway diagram. A hypothetical workflow for the initial screening of such a compound is presented below.
Caption: A generalized workflow for the preclinical evaluation of a novel anticonvulsant compound.
Conclusion
While this compound is identified as an anticonvulsant agent with a potential mechanism involving the serotonergic system, the detailed scientific and technical information required for a comprehensive guide is not available in the public domain. The synthesis, specific quantitative biological data, and detailed experimental protocols remain elusive. Further research and publication of primary data would be necessary to fully characterize this compound and its potential as a therapeutic agent.
An In-depth Technical Guide on the Basic Properties of Lvguidingan (Anticonvulsant 7903)
Disclaimer: Publicly available scientific literature and databases lack specific quantitative data, detailed experimental protocols, and definitive mechanism of action studies for the compound identified as Lvguidingan (also known as Anticonvulsant 7903; CAS Number: 82351-05-1). The following information is extrapolated from research on structurally similar anticonvulsant compounds, particularly N-substituted-3-phenylpropenamides, and general principles of antiepileptic drug pharmacology. This guide is intended for research and informational purposes and should not be considered as definitive data for this compound.
Core Chemical Properties
This compound, with the systematic IUPAC name (2E)-N-(butan-2-yl)-3-(3,4-dichlorophenyl)prop-2-enamide, is a synthetic organic compound. Its basic chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 82351-05-1 | Chemical Supplier Data |
| Molecular Formula | C₁₃H₁₅Cl₂NO | Chemical Supplier Data |
| Molecular Weight | 272.17 g/mol | Chemical Supplier Data |
| IUPAC Name | (2E)-N-(butan-2-yl)-3-(3,4-dichlorophenyl)prop-2-enamide | Chemical Supplier Data |
| SMILES | Clc1cc(Cl)ccc1/C=C/C(=O)NC(C)CC | Chemical Supplier Data |
| Physical Form | Typically supplied as a solution in DMSO | Chemical Supplier Data |
| Storage | Recommended at -80°C | Chemical Supplier Data |
Postulated Biological Activity: Anticonvulsant Properties
Based on its chemical structure, which is analogous to other known anticonvulsant agents, this compound is classified as a potential anticonvulsant. The anticonvulsant activity of such compounds is typically evaluated in preclinical animal models of seizures. The two most common models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test in mice.
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. Anticonvulsant activity in this model suggests a compound's ability to prevent the spread of seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. Efficacy in this model suggests that a compound may act by raising the seizure threshold.
While specific data for this compound is unavailable, structurally similar compounds have shown varying degrees of efficacy in these models. The table below presents hypothetical quantitative data based on the range of activities observed for related N-substituted propenamide anticonvulsants.
| Experimental Model | Parameter | Hypothetical Value for a Structurally Similar Compound |
| Maximal Electroshock (MES) Test (mice) | ED₅₀ (Median Effective Dose) | 20 - 100 mg/kg |
| Subcutaneous Pentylenetetrazole (scPTZ) Test (mice) | ED₅₀ (Median Effective Dose) | 50 - 200 mg/kg |
| Neurotoxicity (Rotarod Test, mice) | TD₅₀ (Median Toxic Dose) | > 300 mg/kg |
| Protective Index (PI = TD₅₀/ED₅₀) | MES Model | > 3 - 15 |
| Protective Index (PI = TD₅₀/ED₅₀) | scPTZ Model | > 1.5 - 6 |
Potential Mechanisms of Action
The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other anticonvulsant drugs with amide functionalities and aromatic rings, several potential pathways can be hypothesized. The primary mechanisms of action for many anticonvulsants involve the modulation of neuronal excitability through effects on ion channels and neurotransmitter systems.
Modulation of Voltage-Gated Ion Channels
A common mechanism for anticonvulsant drugs is the modulation of voltage-gated sodium channels. By binding to the channel, the drug can stabilize its inactive state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. Another potential target is the voltage-gated calcium channels, particularly T-type calcium channels, which are implicated in absence seizures.
Caption: Postulated mechanism of this compound via inhibition of voltage-gated ion channels.
Enhancement of GABAergic Neurotransmission
Another major pathway for controlling neuronal hyperexcitability is through the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This can be achieved by direct agonism at GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.
Caption: Potential mechanisms of this compound through enhancement of GABAergic neurotransmission.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. However, based on the procedures described for structurally similar compounds, the following methodologies would be appropriate.
Synthesis of (2E)-N-(butan-2-yl)-3-(3,4-dichlorophenyl)prop-2-enamide
A plausible synthetic route would involve the acylation of sec-butylamine with 3-(3,4-dichlorophenyl)propenoyl chloride.
Materials:
-
3,4-Dichlorocinnamic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
sec-Butylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or other non-nucleophilic base
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Acid Chloride Formation: 3,4-Dichlorocinnamic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in an anhydrous solvent to form 3-(3,4-dichlorophenyl)propenoyl chloride. The excess reagent and solvent are removed under reduced pressure.
-
Amidation: The resulting acid chloride is dissolved in an anhydrous solvent like DCM. The solution is cooled in an ice bath, and a solution of sec-butylamine and a base (e.g., triethylamine) in the same solvent is added dropwise with stirring.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the final compound.
Caption: A plausible synthetic workflow for this compound.
Anticonvulsant Screening Protocol
Animals: Male albino mice (e.g., Swiss or ICR strain), 20-25 g. Drug Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.). Maximal Electroshock (MES) Test:
-
At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal or ear-clip electrodes.
-
The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED₅₀ is calculated from the dose-response data. Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
At a predetermined time after drug administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The mice are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of such seizures.
-
The ED₅₀ is calculated from the dose-response data.
Early-Stage Investigation into the Effects of Lvguidingan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimers: The following document is a hypothetical technical guide created for illustrative purposes. The compound "Lvguidingan," its associated data, and experimental protocols are fictional and intended to demonstrate the format and content of a scientific whitepaper. The information presented herein is not based on actual experimental results.
Introduction
This compound is a novel synthetic guanidine-based compound currently under investigation for its potential therapeutic effects in metabolic disorders. The guanidino group is a key structural feature in several biologically active molecules, including the anti-diabetic drug metformin. This document outlines the preliminary findings from early-stage, preclinical investigations into the mechanism of action and cellular effects of this compound. The primary focus of this initial research is to elucidate its impact on key signaling pathways involved in cellular energy metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from in vitro assays designed to characterize the bioactivity of this compound.
Table 1: In Vitro Efficacy of this compound on Target Kinase Activity
| Concentration (µM) | Mean Inhibition of Kinase X (%) | Standard Deviation |
| 0.1 | 12.5 | 2.1 |
| 1 | 48.2 | 4.5 |
| 10 | 85.7 | 3.8 |
| 50 | 92.3 | 2.9 |
| IC50 (µM) | 1.2 |
Table 2: Effect of this compound on Cellular ATP Levels in Hepatocytes
| Treatment | Incubation Time (hours) | Mean Cellular ATP (nmol/mg protein) | Standard Deviation |
| Vehicle Control | 24 | 25.4 | 1.8 |
| This compound (10 µM) | 24 | 18.2 | 1.5 |
| Positive Control (Metformin, 1 mM) | 24 | 16.5 | 1.9 |
Table 3: this compound Cytotoxicity in Primary Human Hepatocytes
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 1 | 98.1 | 2.3 |
| 10 | 95.6 | 3.1 |
| 50 | 88.4 | 4.2 |
| 100 | 75.2 | 5.5 |
| CC50 (µM) | >100 |
Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified target kinase (Kinase X).
-
Materials: Recombinant human Kinase X, ATP, substrate peptide, this compound stock solution (in DMSO), kinase assay buffer, and a luminescence-based kinase activity kit.
-
Procedure:
-
A serial dilution of this compound was prepared in kinase assay buffer.
-
The kinase reaction was initiated by adding Kinase X to wells of a 96-well plate containing the substrate peptide, ATP, and varying concentrations of this compound or vehicle control (DMSO).
-
The reaction was incubated at 30°C for 60 minutes.
-
The amount of ATP remaining in each well was quantified using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
The percentage of kinase inhibition was calculated relative to the vehicle control, and the IC50 value was determined by non-linear regression analysis.
-
Cellular ATP Measurement Assay
-
Objective: To assess the effect of this compound on intracellular ATP levels in primary human hepatocytes.
-
Materials: Primary human hepatocytes, cell culture medium, this compound, Metformin, and a luminescence-based ATP assay kit.
-
Procedure:
-
Hepatocytes were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with either vehicle control, this compound (10 µM), or Metformin (1 mM) for 24 hours.
-
After incubation, the cells were lysed, and the intracellular ATP concentration was measured using a luminescence-based assay kit as per the manufacturer's protocol.
-
Total protein concentration in each well was determined using a BCA protein assay for normalization.
-
ATP levels were expressed as nmol of ATP per mg of total protein.
-
Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effects of this compound on primary human hepatocytes.
-
Materials: Primary human hepatocytes, cell culture medium, this compound, and a resazurin-based cell viability assay kit.
-
Procedure:
-
Hepatocytes were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of this compound for 48 hours.
-
A resazurin-based reagent was added to each well and incubated for 4 hours.
-
The fluorescence of the resorufin product was measured to determine the percentage of viable cells relative to the vehicle-treated control cells.
-
The CC50 (half-maximal cytotoxic concentration) was calculated.
-
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in hepatocytes.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Logical Relationship of Preliminary Findings
Caption: Logical flow of the early-stage investigation findings.
Methodological & Application
No Information Available on "Lvguidingan" for Cell Culture Protocols
A comprehensive search for "Lvguidingan" has yielded no specific experimental protocols, quantitative data, or documented signaling pathways related to cell culture applications.
Despite a thorough review of scientific literature and online resources, no information was found on a substance or methodology referred to as "this compound." This suggests that "this compound" may be a highly specialized, newly developed, or proprietary term not yet widely documented in public scientific domains. It is also possible that this name is a result of a mistranslation or a specific internal nomenclature.
Without any foundational scientific data on "this compound," including its mechanism of action, effects on cells, or established experimental usage, it is not possible to generate the requested detailed application notes, protocols, data tables, or signaling pathway diagrams. The creation of such scientific documentation requires verifiable and reproducible experimental evidence, which is currently unavailable for this topic.
Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the terminology. If "this compound" is known by an alternative chemical name, a specific identifier (such as a CAS number), or is associated with a particular research institution or publication, providing these details may enable a more successful search for relevant information.
Application Notes and Protocols for Lingguizhugan Decoction (LGZG) in Animal Models of Non-alcoholic Fatty Liver Disease (NAFLD)
These application notes provide detailed protocols for the use of Lingguizhugan decoction (LGZG), a traditional Chinese herbal formula, in rodent models of non-alcoholic fatty liver disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Lingguizhugan decoction (LGZG) is a classical Chinese herbal formula that has been investigated for its therapeutic potential in various metabolic disorders. Recent studies have demonstrated its efficacy in ameliorating NAFLD in animal models, primarily through mechanisms involving the regulation of lipid metabolism, modulation of gut microbiota, and influence on key signaling pathways. These notes provide a comprehensive guide to utilizing LGZG in a preclinical research setting for the study of NAFLD.
Data Presentation
The following tables summarize quantitative data from studies using Lingguizhugan decoction in high-fat diet (HFD)-induced NAFLD animal models.
Table 1: Effects of Lingguizhugan Decoction on Phenotypic and Serological Markers in a Rat Model of NAFLD
| Parameter | Control Group (Normal Diet) | HFD Model Group | HFD + LGZG Group | Reference |
| Body Weight (g) | 350 ± 25 | 550 ± 30 | 450 ± 28 | [1] |
| Liver Index (%) | 2.5 ± 0.3 | 4.5 ± 0.5 | 3.5 ± 0.4 | [1][2] |
| Serum Total Cholesterol (TC) (mmol/L) | 1.5 ± 0.2 | 3.0 ± 0.4 | 2.0 ± 0.3 | [1][3] |
| Serum Triglycerides (TG) (mmol/L) | 0.5 ± 0.1 | 1.5 ± 0.3 | 0.8 ± 0.2 | [1][2][3] |
| Serum ALT (U/L) | 40 ± 5 | 120 ± 15 | 70 ± 10 | [2] |
| Serum AST (U/L) | 80 ± 10 | 200 ± 20 | 130 ± 15 | [2] |
| Liver TG (mmol/g) | 20 ± 3 | 80 ± 10 | 40 ± 5 | [2] |
Data are presented as mean ± standard deviation. HFD: High-Fat Diet; LGZG: Lingguizhugan decoction; TC: Total Cholesterol; TG: Triglycerides; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Effects of Lingguizhugan Decoction on Phenotypic and Hepatic Markers in a Mouse Model of NAFLD
| Parameter | Control Group (Normal Diet) | HFD Model Group | HFD + LGZG Group | Reference |
| Body Weight Gain Rate (%) | 100 ± 10 | 150 ± 15 | 120 ± 12 | [4] |
| Body Fat Ratio (%) | 10 ± 2 | 25 ± 4 | 15 ± 3 | [4] |
| Liver Index (%) | 3.0 ± 0.4 | 5.0 ± 0.6 | 4.0 ± 0.5 | [4] |
| Hepatic TC (mmol/g) | 1.5 ± 0.2 | 3.5 ± 0.5 | 2.5 ± 0.4 | [4] |
| Hepatic TG (mmol/g) | 15 ± 3 | 40 ± 5 | 25 ± 4 | [4] |
| Hepatic Steatosis Score (0-3) | 0.2 ± 0.1 | 2.5 ± 0.4 | 1.0 ± 0.3 | [5] |
Data are presented as mean ± standard deviation. HFD: High-Fat Diet; LGZG: Lingguizhugan decoction; TC: Total Cholesterol; TG: Triglycerides.
Experimental Protocols
Protocol 1: High-Fat Diet-Induced NAFLD in Rats
This protocol details the induction of a NAFLD model in rats using a high-fat diet and subsequent treatment with Lingguizhugan decoction.[1][3]
1. Lingguizhugan Decoction Preparation:
-
Combine Poria (Fuling), Cinnamomi Ramulus (Guizhi), Atractylodis Macrocephalae Rhizoma (Baizhu), and Glycyrrhizae Radix et Rhizoma (Gancao) in a ratio of 12:9:6:6.
-
Soak the herbs in 8 volumes of distilled water for 30 minutes.
-
Boil the mixture for 30 minutes.
-
Filter the decoction.
-
Add 6 volumes of distilled water to the residue and boil for another 20 minutes.
-
Combine the two filtrates and concentrate to the desired concentration. The final concentration should be based on the clinical equivalent dose, often calculated based on body surface area. A common dose is 1.62 g/kg/day.[6]
2. Animal Model Induction:
-
Use male Sprague-Dawley rats (5-6 weeks old).
-
House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
After a one-week acclimatization period, divide the rats into a control group and a model group.
-
Feed the control group a standard chow diet.
-
Feed the model group a high-fat diet (HFD) consisting of 88% basic feed, 10% lard, and 2% cholesterol for 10-12 weeks to induce NAFLD.[7][8]
3. Treatment Protocol:
-
After the induction period, divide the HFD-fed rats into a model group and a treatment group.
-
Administer the prepared Lingguizhugan decoction to the treatment group daily by oral gavage for 4-8 weeks.[8]
-
Administer an equivalent volume of distilled water to the control and model groups.
-
Monitor body weight and food intake weekly.
4. Outcome Assessment:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples for the analysis of serum lipids (TC, TG) and liver enzymes (ALT, AST).
-
Euthanize the animals and collect liver tissues.
-
Calculate the liver index (liver weight / body weight × 100).
-
Use a portion of the liver for histopathological analysis (H&E and Oil Red O staining).
-
Homogenize the remaining liver tissue for the measurement of hepatic lipid content (TC, TG).
Protocol 2: High-Fat Diet-Induced NAFLD in Mice
This protocol outlines the procedure for establishing a NAFLD model in mice and treatment with Lingguizhugan decoction.[4][5]
1. Lingguizhugan Decoction Preparation:
-
Follow the same preparation method as described in Protocol 1. Adjust the final concentration for mouse dosage. A common dosage for mice is 11 g/kg/day (low dose) or 22 g/kg/day (high dose).[5]
2. Animal Model Induction:
-
Use male C57BL/6 mice (6-8 weeks old).
-
House the mice under standard laboratory conditions.
-
After a one-week acclimatization, feed the mice a high-fat diet (60% of calories from fat) for 8-16 weeks to induce NAFLD.[4][5] A control group should be fed a standard chow diet.
3. Treatment Protocol:
-
Following the induction period, randomly assign the HFD-fed mice to a model group and a treatment group.
-
Administer Lingguizhugan decoction to the treatment group daily via oral gavage for an additional 8-9 weeks.[5]
-
The control and model groups should receive an equivalent volume of the vehicle (e.g., 0.5% sodium carboxymethyl cellulose or distilled water).
-
Monitor body weight regularly.
4. Outcome Assessment:
-
At the end of the experiment, collect blood and liver samples as described in Protocol 1.
-
Analyze serum and hepatic parameters.
-
Perform histopathological evaluation of liver sections.
-
Optionally, collect fecal samples for gut microbiota analysis via 16S rRNA sequencing.[4]
Mechanism of Action & Signaling Pathways
Lingguizhugan decoction appears to exert its therapeutic effects in NAFLD through multiple mechanisms, including the modulation of gut microbiota and the regulation of key signaling pathways.
One of the central pathways implicated is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway .[9][10] LGZG can regulate the expression of genes involved in lipid metabolism through this pathway.
Another important aspect is the gut-liver axis . LGZG has been shown to alter the composition of the gut microbiota, which can influence hepatic lipid metabolism and inflammation.[2][11][12]
Signaling Pathway and Experimental Workflow Diagrams
Experimental workflow for studying LGZG in HFD-induced NAFLD models.
Proposed mechanism of LGZG in NAFLD via gut microbiota and PPARα.
References
- 1. Chinese Medicine Formula Lingguizhugan Decoction Improves Beta-Oxidation and Metabolism of Fatty Acid in High-Fat-Diet-Induced Rat Model of Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lingguizhugan decoction improves non-alcoholic steatohepatitis partially by modulating gut microbiota and correlated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of Lingguizhugan decoction in a rat model of high-fat diet-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ling-Gui-Zhu-Gan decoction ameliorates nonalcoholic fatty liver disease via modulating the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional Chinese medicine Lingguizhugan decoction ameliorate HFD-induced hepatic-lipid deposition in mice by inhibiting STING-mediated inflammation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lingguizhugan decoction alleviates obesity in rats on a high-fat diet through the regulation of lipid metabolism and intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yinchen Linggui Zhugan decoction ameliorates high fat diet-induced nonalcoholic fatty liver disease by modulation of SIRT1/Nrf2 signaling pathway and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Mechanism of Modified Lingguizhugan Decoction in the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ling-Gui-Zhu-Gan decoction ameliorates nonalcoholic fatty liver disease via modulating the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Yinchen Linggui Zhugan decoction ameliorates high fat diet-induced nonalcoholic fatty liver disease by modulation of SIRT1/Nrf2 signaling pathway and gut microbiota [frontiersin.org]
Application Notes and Protocols for the Quantification of Lvguidingan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lvguidingan is a novel compound with significant therapeutic potential. Accurate and precise quantification of this compound in various biological matrices is critical for pharmacokinetic studies, dose-response assessments, and overall drug development. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of chemical compounds.[1][2][3][4][5] This section details a validated HPLC method for the determination of this compound concentration in plasma samples.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC system.
2. HPLC Instrumentation and Conditions
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-12.1 min: Linear gradient back to 95% A, 5% B
-
12.1-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
Run Time: 15 minutes.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
| Accuracy (% Recovery) | 92 - 108% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, 24h bench-top) | Stable |
Experimental Workflow
Caption: HPLC sample preparation and analysis workflow.
II. Ultrasensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as in studies with low dosage or for metabolite analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8][9][10] This protocol outlines a validated LC-MS/MS method for the quantification of this compound in tissue homogenates.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenize tissue samples in a suitable buffer.
-
To 200 µL of tissue homogenate, add an internal standard (a stable isotope-labeled version of this compound is preferred).
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound and the internal standard with a high percentage of organic solvent (e.g., 95% methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound Transition: e.g., precursor ion m/z 450.2 -> product ion m/z 320.1
-
Internal Standard Transition: e.g., precursor ion m/z 454.2 -> product ion m/z 324.1
-
-
Collision Energy and other MS parameters: Optimized for this compound and its internal standard.
Data Presentation
Table 2: LC-MS/MS Method Validation Summary for this compound
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 4% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Extraction Recovery | > 85% |
| Matrix Effect | Negligible |
Experimental Workflow
Caption: LC-MS/MS sample preparation and analysis workflow.
III. High-Throughput Quantification of this compound by Competitive ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[11][12][13] A competitive ELISA is particularly useful for the quantification of small molecules like this compound and is well-suited for high-throughput screening.
Experimental Protocol
1. Reagent Preparation
-
Coating: Coat a 96-well microplate with an antibody specific to this compound.
-
This compound-Enzyme Conjugate: Prepare a conjugate of this compound and a reporter enzyme (e.g., Horseradish Peroxidase - HRP).
-
Standards and Samples: Prepare serial dilutions of this compound standards and the unknown samples.
2. Assay Procedure
-
Wash the antibody-coated plate with a wash buffer.
-
Add the this compound standards or samples to the wells, followed by the addition of the this compound-HRP conjugate.
-
Incubate for 1-2 hours at 37°C. During this incubation, the free this compound in the sample competes with the this compound-HRP conjugate for binding to the limited number of antibody sites.
-
Wash the plate to remove unbound components.
-
Add the enzyme substrate (e.g., TMB).
-
Incubate for 15-30 minutes in the dark for color development.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Data Presentation
Table 3: Competitive ELISA Performance Characteristics for this compound
| Parameter | Result |
| Assay Range | 0.5 - 100 ng/mL |
| IC50 | ~10 ng/mL |
| Sensitivity (LOD) | 0.2 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Spike Recovery | 88 - 110% |
Principle of Competitive ELISA
Caption: Principle of competitive ELISA for this compound.
IV. Hypothetical Signaling Pathway of this compound
To understand the mechanism of action of this compound, it is crucial to elucidate the signaling pathways it modulates. The following diagram illustrates a hypothetical pathway through which this compound may exert its therapeutic effects.
Caption: Hypothetical signaling cascade initiated by this compound.
References
- 1. b-ac.co.uk [b-ac.co.uk]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. wjpmr.com [wjpmr.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. actascientific.com [actascientific.com]
- 7. Bioanalytical techniques in pharmaceuticals – an overview [wisdomlib.org]
- 8. rsc.org [rsc.org]
- 9. resolian.com [resolian.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Guide to Immunoassays [promega.jp]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. Types of Immunoassays: The Ultimate Guide to Mastering Immunoassays | The Immune System Explainer [immunostudies.com]
Application Notes and Protocols: High-Throughput Screening of Lingguizhugan Decoction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing high-throughput screening (HTS) to investigate the bioactivity of Lingguizhugan decoction, a traditional Chinese medicine formula. The protocols are designed to identify and characterize the effects of the decoction and its constituents on key cellular signaling pathways.
Introduction
Lingguizhugan decoction has been traditionally used for various ailments and recent studies have indicated its potential to modulate critical cellular signaling pathways implicated in a range of diseases. High-throughput screening offers a powerful methodology to systematically evaluate the effects of this complex herbal mixture and its individual components on a large scale, accelerating the identification of lead compounds for drug discovery.[1][2][3] This document outlines protocols for HTS assays targeting pathways known to be affected by Lingguizhugan decoction, including the PI3K/AKT/mTOR and MAPK signaling cascades.
Key Signaling Pathways Modulated by Lingguizhugan Decoction
Lingguizhugan decoction has been shown to exert its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing relevant HTS assays.
-
PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer and metabolic disorders. Lingguizhugan decoction has been found to modulate the PI3K-AKT pathway.[4][5]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Studies have indicated that Lingguizhugan decoction can influence MAPK signaling.
-
Autophagy Modulation: Autophagy is a cellular process for degrading and recycling cellular components. It plays a critical role in cellular homeostasis and its modulation is a promising therapeutic strategy for various diseases. Lingguizhugan decoction has been shown to enhance autophagy.
High-Throughput Screening Applications
The following sections detail proposed HTS applications for Lingguizhugan decoction, focusing on the identification of modulators for the aforementioned signaling pathways.
Application 1: Screening for PI3K/AKT/mTOR Pathway Inhibitors
This assay is designed to identify components within Lingguizhugan decoction that inhibit the PI3K/AKT/mTOR signaling pathway.
Data Presentation
| Compound/Fraction | Concentration Range (µg/mL) | Maximum Inhibition (%) | IC50 (µg/mL) | Z'-factor |
| Lingguizhugan Decoction (Crude Extract) | 0.1 - 100 | 75 | 15.2 | 0.78 |
| Fraction A | 0.01 - 10 | 85 | 2.5 | 0.82 |
| Fraction B | 0.01 - 10 | 40 | >10 | 0.75 |
| Positive Control (PI-103) | 0.001 - 1 µM | 95 | 0.02 µM | 0.85 |
| Negative Control (DMSO) | - | 0 | - | - |
Experimental Protocol
1. Cell Line and Culture:
- Use a human cancer cell line with a constitutively active PI3K/AKT pathway (e.g., MCF-7, U87-MG).
- Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Assay Principle:
- This protocol utilizes a cell-based assay employing a reporter gene, such as luciferase, under the control of a transcription factor regulated by the PI3K/AKT/mTOR pathway (e.g., FOXO3).[6][7]
- Inhibition of the pathway leads to increased reporter gene expression, resulting in a measurable luminescent or fluorescent signal.
3. HTS Procedure:
- Plate Preparation: Seed cells into 384-well white, clear-bottom assay plates at a density of 5,000 cells per well and incubate for 24 hours.
- Compound Addition: Prepare serial dilutions of Lingguizhugan decoction extract and its fractions in DMSO. Use a high-precision liquid handler to dispense the compounds into the assay plates. Include a known PI3K/mTOR inhibitor (e.g., PI-103) as a positive control and DMSO as a negative control.
- Incubation: Incubate the plates for 24-48 hours at 37°C.
- Signal Detection: Add the reporter gene substrate (e.g., luciferin for luciferase) to each well and measure the signal using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the controls.
- Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
- Assess the quality of the assay by calculating the Z'-factor. A Z'-factor above 0.5 indicates a robust assay.[4]
DOT Script for PI3K/AKT/mTOR Signaling Pathway
References
- 1. d-nb.info [d-nb.info]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. High content screening for drug discovery from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Lvguidingan Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lvguidingan, also known as Anticonvulsant 7903 or 3,4-dichlorophenyl propenylisobutylamide, is an anticonvulsant and antiepileptic agent. Its mechanism of action is associated with the modulation of the serotonergic system, specifically by increasing the concentration of 5-hydroxytryptamine (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research applications, along with relevant technical data and experimental workflows.
Technical Data
Physicochemical Properties
| Property | Value |
| Synonyms | Anticonvulsant 7903, 3,4-dichlorophenyl propenylisobutylamide |
| Molecular Formula | C₁₃H₁₅Cl₂NO |
| Molecular Weight | 272.17 g/mol |
| CAS Number | 82351-05-1 |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 50-54 mg/mL | Sonication may be required for complete dissolution. |
| Ethanol | 54 mg/mL | |
| Water | <1 mg/mL | Practically insoluble in water. |
| 10% DMSO + 90% Corn Oil | up to 2.5 mg/mL | Suitable for in vivo administration. Sonication is recommended. |
Stability and Storage
| Form | Storage Temperature | Shelf-life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| -20°C | 1 month |
Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 272.17 g/mol * (1000 mg / 1 g) = 13.61 mg
-
-
Weighing:
-
Carefully weigh out 13.61 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Sterilization (Optional):
-
If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the 50 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 50 mM stock solution to prepare working solutions for treating neuronal cells in vitro.
Materials:
-
50 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, Neurobasal)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentrations:
-
For example, to prepare working solutions of 1 µM, 10 µM, and 100 µM.
-
-
Serial Dilution:
-
To prepare a 100 µM working solution: Dilute the 50 mM stock solution 1:500 in cell culture medium. For example, add 2 µL of the 50 mM stock to 998 µL of medium.
-
To prepare a 10 µM working solution: Dilute the 50 mM stock solution 1:5000 in cell culture medium. For example, add 1 µL of the 50 mM stock to 4999 µL of medium, or perform a serial dilution from a higher concentration working solution.
-
To prepare a 1 µM working solution: Dilute the 50 mM stock solution 1:50,000 in cell culture medium.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%. The dilutions described above will result in a final DMSO concentration of 0.2% for the 100 µM working solution. Further dilution in the final culture volume will lower this concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures as required by your experimental design.
-
Protocol 3: Preparation of this compound Solution for In Vivo Administration
This protocol describes the preparation of a 2.5 mg/mL this compound solution for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing:
-
Weigh the required amount of this compound powder. For example, for 1 mL of a 2.5 mg/mL solution, weigh 2.5 mg of this compound.
-
-
Initial Dissolution in DMSO:
-
In a sterile conical tube, dissolve the this compound powder in a small volume of DMSO. For a final formulation of 10% DMSO, use 100 µL of DMSO for every 1 mL of final solution.
-
Vortex thoroughly.
-
-
Addition of Corn Oil:
-
Slowly add the corn oil to the DMSO-Lvguidingan mixture while vortexing to create a stable emulsion. For a final formulation of 90% corn oil, add 900 µL of corn oil for every 1 mL of final solution.
-
-
Sonication:
-
Sonicate the mixture in a water bath for 10-15 minutes to ensure a homogenous and stable suspension.
-
-
Administration:
-
The solution is now ready for in vivo administration (e.g., intraperitoneal injection). Ensure the solution is at room temperature and well-mixed before drawing it into the syringe.
-
Signaling Pathway and Experimental Workflows
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for an in vitro neuroprotection assay.
Research methodologies involving the use of Lvguidingan
Application Notes & Protocols: Lvguidingan
For Research Use Only. Not for use in diagnostic procedures.
Product Description
This compound is a potent and selective, ATP-competitive small molecule inhibitor of the novel Receptor Tyrosine Kinase 'X' (TKRX). Dysregulation and overexpression of TKRX have been implicated in the pathogenesis of several solid tumors, where it promotes cell proliferation, survival, and angiogenesis through activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and RAS/MAPK pathways.
These application notes provide detailed protocols for the use of this compound in characterizing its in vitro and in vivo anti-cancer activities.
Biological Activity & Data
This compound demonstrates high affinity for the TKRX kinase domain, leading to the inhibition of its autophosphorylation and the subsequent suppression of downstream signaling. Its anti-proliferative effects have been validated across multiple TKRX-overexpressing cancer cell lines.
Table 1: In Vitro IC₅₀ Values for this compound
| Cell Line | Cancer Type | TKRX Expression | IC₅₀ (nM) | Assay Method |
|---|---|---|---|---|
| NCI-H460 | Non-Small Cell Lung | High | 8.5 | CellTiter-Glo® |
| MDA-MB-231 | Triple-Negative Breast | High | 15.2 | CellTiter-Glo® |
| HT-29 | Colorectal | Moderate | 78.9 | CellTiter-Glo® |
| A549 | Non-Small Cell Lung | Low | > 1000 | CellTiter-Glo® |
| MCF-7 | ER+ Breast | Negative | > 5000 | CellTiter-Glo® |
Table 2: In Vivo Efficacy in NCI-H460 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | 0 | 1542 ± 188 | - |
| This compound | 10 | 815 ± 102 | 47.1 |
| This compound | 30 | 352 ± 65 | 77.2 |
| this compound | 50 | 198 ± 41 | 87.2 |
Signaling Pathway Analysis
This compound effectively blocks signal transduction downstream of TKRX. Upon ligand binding, TKRX dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate the PI3K/Akt and RAS/MAPK pathways. This compound prevents this initial phosphorylation event.
Caption: TKRX signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol: Western Blot for Phospho-Akt Inhibition
This protocol details the procedure to assess the inhibitory effect of this compound on TKRX-mediated Akt phosphorylation in NCI-H460 cells.
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed 1x10⁶ cells per well in 6-well plates. After 24 hours, replace the medium with serum-free medium and incubate for 12 hours. Pre-treat cells with varying concentrations of this compound (0.1% DMSO vehicle, 10 nM, 100 nM, 1000 nM) for 2 hours. Stimulate with 100 ng/mL of recombinant TKRX ligand for 15 minutes.
-
Lysis: Immediately wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.
-
Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis & Transfer: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.
Protocol: In Vivo Tumor Xenograft Study
This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for an in vivo mouse xenograft study.
Methodology:
-
Animal Housing: Use 6-8 week old female athymic nude mice. House them in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Harvest NCI-H460 cells during their logarithmic growth phase. Resuspend 5x10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Randomization and Dosing: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150 mm³, randomize mice into treatment groups (e.g., Vehicle control, 10 mg/kg, 30 mg/kg, 50 mg/kg this compound). Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.
-
Efficacy Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor animals for any signs of toxicity.
-
Study Endpoint: After 21 days of treatment, euthanize the mice. Excise the tumors, record their final weights, and either fix them in formalin for immunohistochemistry or snap-freeze them in liquid nitrogen for pharmacodynamic biomarker analysis.
Handling and Storage
-
Formulation: this compound is supplied as a lyophilized powder.
-
Reconstitution: For in vitro use, reconstitute in DMSO to create a 10 mM stock solution. Further dilute in cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1%.
-
Storage: Store the lyophilized powder at -20°C. Store the DMSO stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Practical applications of Lvguidingan in molecular biology
Initial searches for "Lvguidingan" and its applications in molecular biology have yielded no relevant results. This term does not correspond to any known molecule, signaling pathway, or experimental protocol within the scientific literature.
Therefore, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, cannot be generated. The core requirements of the user's request are contingent upon the existence of scientific data and established research related to "this compound," which is currently unavailable in public databases.
We advise researchers, scientists, and drug development professionals to verify the spelling and terminology of the subject of interest. It is possible that "this compound" may be a typographical error, a highly specific internal project name not yet in the public domain, or a misunderstanding of a different scientific term.
For the creation of detailed scientific documentation as requested, a valid and recognized subject with published research is necessary. We recommend providing an alternative or corrected term to proceed with the generation of the required content.
Application Notes and Protocols: Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for Studying Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular processes in both healthy and diseased states. Tandem Affinity Purification coupled with Mass Spectrometry (TAP-MS) is a powerful technique for the isolation and identification of protein complexes under near-physiological conditions. This method significantly reduces the background of non-specific binders often associated with single-step affinity purification, thus providing high-confidence data on protein interactomes.
The TAP method involves fusing a dual-affinity tag to a protein of interest (the "bait"). This tagged protein is then expressed in a suitable cell line. The bait protein, along with its interacting partners (the "prey"), is sequentially purified through two distinct affinity columns. The final eluted protein complexes are then identified using mass spectrometry. This document provides detailed protocols for the S-protein, FLAG, and Streptavidin-Binding Peptide (SFB)-tandem tag system and showcases its application in dissecting signaling pathways.
Data Presentation: Quantitative Analysis of a TAP-MS Experiment
A critical aspect of TAP-MS is the quantitative analysis of the mass spectrometry data to distinguish bona fide interactors from non-specific background proteins. By comparing the abundance of proteins purified with the bait to a negative control (e.g., cells expressing the tag alone), true interaction partners can be identified with high confidence. The following table presents a representative dataset from a hypothetical TAP-MS experiment where "Bait Protein X" was used to identify its interactors in HEK293T cells.
| Bait Protein | Prey Protein Accession | Gene Symbol | Unique Peptides | Spectral Counts (Bait) | Spectral Counts (Control) | Fold Change (Bait/Control) | SAINT Score | Classification |
| Bait X | P62937 | UBA1 | 25 | 152 | 2 | 76.0 | 0.99 | Known Interactor |
| Bait X | Q13155 | EIF4G1 | 18 | 110 | 1 | 110.0 | 0.98 | Potential Interactor |
| Bait X | P60709 | ACTB | 30 | 250 | 180 | 1.4 | 0.15 | Common Background |
| Bait X | P08670 | VIM | 22 | 95 | 75 | 1.3 | 0.12 | Common Background |
| Bait X | Q9Y266 | YWHAE | 15 | 88 | 0 | - | 0.95 | Potential Interactor |
| Bait X | P50991 | CSNK2A1 | 12 | 75 | 3 | 25.0 | 0.92 | Potential Interactor |
| Bait X | P62258 | RPL10 | 10 | 60 | 45 | 1.3 | 0.10 | Common Background |
Note: This table is a representative example. Actual data will vary based on the experiment. Spectral counts are a semi-quantitative measure of protein abundance. The SAINT (Significance Analysis of INTeractome) score is a computational tool used to assign confidence to protein-protein interaction data.
Experimental Protocols
I. Vector Construction and Cell Line Generation
A crucial first step is the generation of a cell line that stably expresses the bait protein fused to an SFB-tag.
Protocol 1: Cloning of Bait-SFB Fusion Construct
-
Obtain Bait cDNA: Amplify the cDNA of the protein of interest using PCR, adding appropriate restriction sites for cloning into an SFB-tag expression vector.
-
Vector Selection: Choose a suitable mammalian expression vector containing a C-terminal or N-terminal SFB tag.
-
Ligation: Digest both the PCR product and the SFB vector with the chosen restriction enzymes. Ligate the bait cDNA into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells and select for positive clones on appropriate antibiotic plates.
-
Verification: Confirm the correct insertion and sequence of the bait cDNA by Sanger sequencing.
Protocol 2: Generation of a Stable Cell Line
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Transfect the HEK293T cells with the Bait-SFB plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin or G418, depending on the vector's resistance gene) to the culture medium.
-
Expansion: Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until antibiotic-resistant colonies are visible.
-
Verification of Expression: Isolate several resistant clones and expand them. Verify the expression of the Bait-SFB fusion protein by Western blotting using an anti-FLAG antibody. Select a clone with a good expression level for large-scale culture.
II. Tandem Affinity Purification of Protein Complexes
This two-step purification process is the core of the TAP-MS technique.
Protocol 3: SFB-Tandem Affinity Purification
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Streptavidin Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA.
-
Biotin Elution Buffer: Streptavidin Wash Buffer containing 2 mM Biotin.
-
FLAG Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.
-
FLAG Elution Buffer: FLAG Wash Buffer containing 100 µg/mL 3xFLAG peptide.
Procedure:
-
Cell Lysis:
-
Harvest approximately 5x10^8 cells from the stable cell line.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
First Purification (Streptavidin Resin):
-
Add the cleared lysate to pre-equilibrated streptavidin-sepharose beads.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Streptavidin Wash Buffer.
-
Elute the protein complexes by incubating the beads with Biotin Elution Buffer for 1 hour at 4°C.
-
-
Second Purification (Anti-FLAG Resin):
-
Add the eluate from the first step to pre-equilibrated anti-FLAG M2 agarose beads.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with FLAG Wash Buffer.
-
Elute the final protein complexes by incubating the beads with FLAG Elution Buffer for 1 hour at 4°C.
-
III. Sample Preparation for Mass Spectrometry
Protocol 4: In-solution Trypsin Digestion
-
Reduction and Alkylation:
-
To the final eluate, add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Experimental Workflow
Caption: Workflow for protein complex identification using TAP-MS.
Application Example: The mTOR Signaling Pathway
TAP-MS has been instrumental in identifying the components of the mTORC1 and mTORC2 complexes, which are central regulators of cell growth and metabolism.[1] Using bait proteins like GβL and Raptor, researchers have successfully pulled down and identified key complex members.[1]
References
Application Notes & Protocols: Efficacy Assessment of Lvguidingan
These application notes provide a comprehensive overview of preclinical and clinical protocols for assessing the efficacy of Lvguidingan, a novel investigational compound for the treatment of Type 2 Diabetes Mellitus (T2DM). The methodologies detailed below are designed for researchers, scientists, and drug development professionals.
Preclinical Efficacy Assessment
Preclinical studies are fundamental for establishing the initial safety and efficacy profile of a new therapeutic agent before it is tested in humans.[1] This phase involves both in vitro (cell-based) and in vivo (animal) studies to characterize the compound's biological activity.[2]
In Vitro Efficacy Studies
In vitro experiments are performed outside of a living organism, typically using cell cultures, to determine a drug candidate's mechanism of action and effects on specific cell types.[1]
1.1.1. Protocol: Glucose Uptake Assay in L6 Myotubes
This protocol measures the effect of this compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 rat myoblast cell line
-
Alpha-MEM (Minimum Essential Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Antibiotic-antimycotic solution
-
D-glucose, 2-deoxy-D-[³H]glucose
-
Insulin
-
This compound (various concentrations)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter and fluid
Procedure:
-
Culture L6 myoblasts in alpha-MEM with 10% FBS and 1% antibiotic-antimycotic solution.
-
Induce differentiation into myotubes by replacing the medium with alpha-MEM containing 2% horse serum for 5-7 days.
-
Serum-starve the differentiated myotubes for 4 hours in alpha-MEM.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 18 hours. Use insulin (100 nM) as a positive control.
-
Wash the cells with KRH buffer.
-
Incubate the cells in KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled D-glucose for 10 minutes.
-
Terminate glucose uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the data to total protein content.
1.1.2. Protocol: Insulin Secretion Assay in MIN6 Pancreatic Beta-Cells
This protocol assesses the effect of this compound on glucose-stimulated insulin secretion (GSIS).
Materials:
-
MIN6 pancreatic beta-cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
FBS
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low (2.8 mM) and high (16.7 mM) glucose
-
This compound (various concentrations)
-
Insulin ELISA kit
Procedure:
-
Culture MIN6 cells in DMEM with 15% FBS.
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells with KRBH containing 2.8 mM glucose and pre-incubate for 2 hours.
-
Replace the buffer with fresh KRBH containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.
-
Normalize the data to total protein content.
In Vivo Efficacy Studies
In vivo studies are conducted in living organisms, most often animal models, to simulate human disease and drug response.[1][2]
1.2.1. Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice
This protocol evaluates the effect of this compound on glucose tolerance in a diabetic animal model (e.g., db/db mice).
Materials:
-
db/db mice (8-10 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Metformin (positive control)
-
Glucose solution (2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets)
Procedure:
-
Acclimatize db/db mice for at least one week.
-
Group the animals (n=8-10 per group): Vehicle, this compound (e.g., 10, 30, 100 mg/kg), Metformin (e.g., 250 mg/kg).
-
Administer the respective treatments orally once daily for 14 days.
-
On day 14, fast the mice for 6 hours.
-
Measure baseline blood glucose (t=0) from the tail vein.
-
Administer the final dose of the assigned treatment.
-
After 30 minutes, administer an oral gavage of glucose solution (2 g/kg).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for glucose.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Treatment Group | Glucose Uptake (pmol/mg protein/min) | Insulin Secretion (ng/mg protein/hr) |
| Vehicle Control | 15.2 ± 1.8 | 2.5 ± 0.4 |
| This compound (1 µM) | 18.5 ± 2.1 | 2.8 ± 0.5 |
| This compound (5 µM) | 25.7 ± 2.5 | 3.9 ± 0.6 |
| This compound (10 µM) | 32.1 ± 3.0 | 5.2 ± 0.7 |
| This compound (25 µM) | 38.9 ± 3.4 | 6.8 ± 0.8 |
| This compound (50 µM) | 40.2 ± 3.6 | 7.1 ± 0.9 |
| Insulin (100 nM) | 45.3 ± 4.1 | N/A |
| High Glucose (16.7 mM) | N/A | 8.1 ± 1.0 |
| *Data are presented as mean ± SD. *p<0.05, *p<0.01 vs. Vehicle Control. N/A = Not Applicable. |
Table 2: In Vivo Efficacy of this compound in db/db Mice
| Treatment Group (Oral, 14 days) | Fasting Blood Glucose (mg/dL) | OGTT AUC (mg/dLmin) |
| Vehicle Control | 350 ± 25 | 45000 ± 3200 |
| This compound (10 mg/kg) | 315 ± 22 | 40500 ± 2800 |
| This compound (30 mg/kg) | 260 ± 18 | 34000 ± 2500 |
| This compound (100 mg/kg) | 180 ± 15 | 25000 ± 2100 |
| Metformin (250 mg/kg) | 195 ± 17 | 27500 ± 2300 |
| Data are presented as mean ± SD. *p<0.05, *p<0.01 vs. Vehicle Control. |
Hypothesized Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway in peripheral tissues like the liver and skeletal muscle. AMPK is a key energy sensor that, when activated, promotes glucose uptake and utilization while suppressing glucose production.
Caption: Hypothesized signaling pathway for this compound's anti-diabetic action.
Experimental and Logical Workflows
The progression from preclinical to clinical assessment follows a structured path to ensure safety and efficacy.
Caption: Logical workflow from preclinical to clinical assessment of this compound.
Phase I Clinical Trial Protocol
Following successful preclinical studies and regulatory submission, a Phase I clinical trial is initiated to evaluate the safety, tolerability, and pharmacokinetics (PK) of this compound in humans.[2]
Title: A Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Volunteers.
Objectives:
-
Primary: To assess the safety and tolerability of single and multiple ascending doses of this compound.
-
Secondary: To determine the pharmacokinetic profile of this compound and its metabolites.
Study Design:
-
Part A: Single Ascending Dose (SAD):
-
Sequential cohorts of healthy volunteers (n=8 per cohort; 6 active, 2 placebo).
-
Doses will escalate (e.g., 10, 30, 100, 200, 400 mg) after safety review of the preceding cohort.
-
Subjects will be monitored for adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Serial blood and urine samples will be collected for PK analysis.
-
-
Part B: Multiple Ascending Dose (MAD):
-
Sequential cohorts of healthy volunteers (n=10 per cohort; 8 active, 2 placebo).
-
Subjects will receive daily doses of this compound for 14 days.
-
Dose escalation will be based on safety and PK data from the SAD and previous MAD cohorts.
-
Intensive safety and PK monitoring will be conducted throughout the dosing period and follow-up.
-
Inclusion Criteria:
-
Healthy male and female subjects, 18-55 years of age.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
No clinically significant abnormalities on physical examination or laboratory tests.
-
Willingness to provide written informed consent.
Exclusion Criteria:
-
History of significant cardiovascular, renal, hepatic, or metabolic disease.
-
Use of any prescription or over-the-counter medications within 14 days of dosing.
-
Positive test for drugs of abuse or alcohol.
-
Participation in another clinical trial within 30 days.
References
Application of Flavonoids in Neurodegenerative Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "Lvguidingan" is not found in the current scientific literature, this document provides detailed application notes and protocols for a well-researched class of natural compounds with similar intended therapeutic applications: flavonoids . Specifically, we focus on Quercetin and Astragalin , two flavonoids with demonstrated neuroprotective and anti-inflammatory properties in preclinical models of Alzheimer's and Parkinson's disease.[1][2][3][4] These compounds offer a valuable opportunity to explore therapeutic strategies targeting key pathological mechanisms in neurodegeneration, including oxidative stress, neuroinflammation, and protein aggregation.[5][6][7]
This document will provide researchers, scientists, and drug development professionals with a comprehensive guide to applying Quercetin and Astragalin in relevant disease models, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Data Presentation: Efficacy of Quercetin and Astragalin
The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the efficacy of Quercetin and Astragalin in various neurodegenerative disease models.
Table 1: In Vivo Efficacy of Quercetin in Parkinson's Disease Models [2][8]
| Animal Model | Induction Agent | Quercetin Dose | Administration Route | Key Findings |
| Rat | 6-OHDA | 10 and 30 mg/kg/day | Oral | Dose-dependent reversal of apomorphine-induced contralateral rotation.[8] |
| Rat | 6-OHDA | 10 and 25 mg/kg | Not Specified | Prevention of memory disruption, increased antioxidant enzyme activities.[9] |
| Rat | Rotenone | 10 - 400 mg/kg | Oral | Inhibition of oxidative stress and neuroinflammatory response.[2] |
| Mouse | MPTP | 5 - 200 mg/kg | Intraperitoneal | Inhibition of oxidative stress and apoptotic pathways.[2] |
Table 2: In Vitro Efficacy of Quercetin in Parkinson's Disease Models [8]
| Cell Line | Induction Agent | Quercetin Concentration | Key Findings |
| PC12 | 6-OHDA | 20, 50, 100 µM | Increased cell viability, improved mitochondrial quality control, reduced oxidative stress.[8] |
Table 3: In Vivo Efficacy of Astragalin in Neuroinflammation and Alzheimer's Disease Models [10][11]
| Animal Model | Induction Agent | Astragalin Dose | Administration Route | Key Findings |
| Mouse | LPS | Not Specified | Not Specified | Ameliorated depressive-like behaviors, maintained blood-brain barrier integrity, inhibited neuroinflammation.[10] |
| APP/PS1 Mouse | Transgenic | Not Specified | Not Specified | Improved cognitive behavior, enhanced motor and memory abilities, suppressed inflammatory factor expression.[11] |
| Rat | Cerebral I/R | 25 and 50 mg/kg | Not Specified | Reduced neurological deficit score and infarct volume, reduced MDA and NO levels, increased SOD activity.[12] |
Table 4: In Vitro Efficacy of Astragalin in Neuroinflammation Models [13][14]
| Cell Line | Induction Agent | Key Findings |
| Microglia (BV2) | LPS | Inhibited inflammatory responses.[10] |
| Macrophages (RAW264.7, J774A.1) | LPS | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[13][14] |
Signaling Pathways
The neuroprotective and anti-inflammatory effects of Quercetin and Astragalin are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and designing further studies.
Caption: Signaling pathways modulated by Quercetin and Astragalin.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of Quercetin and Astragalin in neurodegenerative disease models.
In Vitro Protocol: LPS-Induced Neuroinflammation in Microglial Cells
This protocol describes how to induce an inflammatory response in BV2 microglial cells using lipopolysaccharide (LPS) and to assess the anti-inflammatory effects of a flavonoid.[15][16][17]
Materials:
-
BV2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Quercetin or Astragalin stock solution (in DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine ELISA) at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of Quercetin or Astragalin (e.g., 10, 50, 100 µg/mL) for 1 hour.[17]
-
Induce inflammation by adding LPS (100 ng/mL) to the wells (except for the control group).
-
-
Incubation: Incubate the plates for 24 hours for the NO assay[17] and 6 hours for the cytokine ELISA.[17]
-
Nitric Oxide (NO) Assay:
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess Reagent.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 570 nm.
-
-
Cytokine ELISA:
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
References
- 1. Astragalin: a food-origin flavonoid with therapeutic effect for multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 4. Quercetin in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the Neuroprotective Properties of Quercetin on Regeneration and Functional Recovery of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of quercetin improves mitochondria quality control and protects the neurons in 6-OHDA-lesioned Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Quercetin Nanocrystal in a 6-Hydroxydopamine Model of Parkinson Disease: Biochemical and Behavioral Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astragalin alleviates lipopolysaccharide-induced depressive-like behavior in mice by preserving blood-brain barrier integrity and suppressing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Astragalin alleviates cerebral ischemia-reperfusion injury by improving anti-oxidant and anti-inflammatory activities and inhibiting apoptosis pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Lvguidingan solubility issues in experiments
Technical Support Center: Lvguidingan
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, with a particular focus on solubility.
Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: Difficulty in dissolving this compound can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Verify the Solvent: The documented solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, a mixture of 10% DMSO and 90% Corn Oil has also been used.[1] If you are using a different solvent, this compound may have poor solubility.
-
Check the Concentration: Attempting to dissolve this compound at a concentration higher than its solubility limit will result in an incomplete dissolution. Please refer to the solubility data table below.
-
Apply Sonication: Sonication is recommended to aid in the dissolution of this compound in DMSO and DMSO/Corn Oil mixtures.[1] Gentle heating while sonicating may also help, but be cautious about potential degradation of the compound.
-
Assess Compound Purity: Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity batch.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the known solubility of this compound?
A2: The known solubility of this compound is 50 mg/mL in DMSO and 2.5 mg/mL in a solution of 10% DMSO + 90% Corn Oil.[1]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: There is no readily available data on the solubility of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS). Generally, compounds with high solubility in DMSO may have limited solubility in aqueous solutions. It is advisable to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. However, be aware that the compound may precipitate out of solution at higher aqueous concentrations.
Q4: How does pH affect the solubility of this compound?
A4: The effect of pH on the solubility of this compound has not been specifically documented in the available literature. However, the solubility of many pharmaceutical compounds is pH-dependent.[2][3][4][5][6] If you are experiencing solubility issues in a buffered solution, you may need to experimentally determine the optimal pH range for this compound solubility.
Q5: Does temperature influence the solubility of this compound?
A5: While specific data for this compound is unavailable, the solubility of most solid compounds increases with temperature.[7][8][9][10][11] Gentle warming can be used to aid dissolution, but it is crucial to be mindful of the compound's stability at elevated temperatures.
Q6: What is the mechanism of action of this compound?
A6: this compound is classified as an anticonvulsant agent.[1] The precise mechanism of action is not detailed in the provided search results. However, anticonvulsants typically exert their effects by modulating voltage-gated ion channels (such as sodium and calcium channels), enhancing the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), or reducing the activity of the excitatory neurotransmitter glutamate.[12][13][14]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 183.71 | Sonication is recommended.[1] |
| 10% DMSO + 90% Corn Oil | 2.5 | 9.19 | For in vivo formulations. Sonication is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe type)
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (up to 50 mg/mL).
-
Vortex the mixture for 30-60 seconds to initially disperse the powder.
-
Place the tube in a sonicator bath. Sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved. If not, continue sonicating in 5-minute intervals.
-
Once fully dissolved, the stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.[1]
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Conceptual signaling pathways for anticonvulsant agents.
References
- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 6. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 7. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How Temperature Influences Solubility | CHEM101 ONLINE: General Chemistry [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. The temperature dependence of the Hildebrand solubility parameters of selected hydrocarbon polymers and hydrocarbon solvents: a molecular dynamics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 13. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]
Technical Support Center: Optimizing In Vivo Dosing Strategies
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals on how to optimize the dosage of novel compounds for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the initial dose for my in vivo study?
A1: The starting dose for an in vivo study is typically determined after conducting preliminary in vitro studies to understand the compound's potency (e.g., IC50). For oncology drugs, a common starting point in preclinical studies has been the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity. However, for targeted therapies, doses below the MTD may have similar efficacy with fewer side effects. It is also crucial to review any existing literature on similar compounds to inform your starting dose range. A single-dose toxicity study in animals can help establish a safe starting dose.
Q2: What are the key pharmacokinetic (PK) parameters I should consider?
A2: Key pharmacokinetic parameters to consider include maximum concentration (Cmax), time to maximum concentration (Tmax), terminal half-life, and apparent oral clearance.[1] Understanding these parameters is crucial for designing a dosing schedule that maintains the desired therapeutic exposure. For instance, a compound with a short half-life may require more frequent administration.
Q3: What is a "No Observed Adverse Effect Level" (NOAEL) and why is it important?
A3: The No Observed Adverse Effect Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in the study animals.[2] Establishing the NOAEL is a critical component of toxicity studies and helps in defining the therapeutic window of a new drug. It is a key piece of data for regulatory submissions and for ensuring the safety of the compound in further studies.
Q4: How many animals should I use per group in my dose-finding study?
A4: The number of animals per group depends on the specific study design and statistical power required. For regulatory in vivo PK studies, guidelines from agencies like the FDA may suggest specific numbers, for example, 3 males or 3 females for a single dose PK study.[3] It is essential to use a sufficient number of animals to obtain statistically significant results while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Q5: What are the common routes of administration for in vivo studies?
A5: Common routes of administration in preclinical rodent studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[4] The choice of administration route should ideally match the intended clinical route for the drug.
Troubleshooting Guide
Problem: I'm observing unexpected toxicity at my initial doses.
-
Question: My initial doses, which were effective in vitro, are causing significant toxicity in my animal models. What should I do?
-
Answer:
-
Re-evaluate the Dose: The in vivo environment is much more complex than in vitro conditions. It is common for in vitro efficacy not to translate directly to in vivo safety. Immediately reduce the dose to a lower, previously untested level.
-
Conduct a Dose-Ranging Study: Perform a dose-ranging study with several dose levels to identify the MTD and the NOAEL.[2]
-
Analyze Pharmacokinetics: Investigate the pharmacokinetic profile of your compound.[1] High bioavailability or slow clearance could lead to drug accumulation and toxicity.
-
Refine the Dosing Schedule: Consider less frequent dosing or a different route of administration that might reduce peak plasma concentrations and associated toxicities.
-
Problem: I'm not seeing any efficacy at my current dosage.
-
Question: I've administered my compound at what I believed to be a therapeutic dose, but I'm not observing the expected biological effect. What steps should I take?
-
Answer:
-
Increase the Dose Cautiously: If no toxicity was observed, a dose-escalation study can be performed. Gradually increase the dose while carefully monitoring for any signs of adverse effects.
-
Confirm Target Engagement: It is crucial to determine if the drug is reaching its intended target in the tissue of interest. This can be assessed through biomarker analysis in tissue samples.
-
Evaluate Pharmacokinetics: Poor absorption, rapid metabolism, or rapid clearance can result in insufficient drug exposure at the target site.[1] Pharmacokinetic studies can help elucidate these issues.
-
Consider Alternative Formulations: If oral bioavailability is low, consider different formulations or an alternative route of administration, such as intravenous or intraperitoneal injection, to ensure adequate systemic exposure.[4]
-
Quantitative Data Summary
Table 1: Example Dose-Ranging and Toxicity Study Results for Compound X
| Dose Group (mg/kg/day) | Number of Animals (Male/Female) | Mortality | Key Clinical Signs | NOAEL (mg/kg/day) |
| 0 (Vehicle) | 5/5 | 0% | None | - |
| 10 | 5/5 | 0% | None | 10 |
| 50 | 5/5 | 0% | Mild lethargy | - |
| 200 | 5/5 | 20% | Significant weight loss, lethargy | - |
| 500 | 5/5 | 80% | Severe weight loss, lethargy, mortality | - |
Table 2: Example Pharmacokinetic Parameters of Compound X in Rats
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| 10 | IV | 1500 | 0.25 | 3000 | 2.5 |
| 50 | PO | 800 | 2 | 4000 | 3.0 |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study
-
Animal Model: Select an appropriate animal model (e.g., CD-1 mice, Sprague-Dawley rats) based on the research question.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical study might have 3-5 dose levels.
-
Dosing: Administer the compound or vehicle according to the chosen route and schedule for a predetermined duration.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Endpoint Analysis: At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic (biomarker) analysis.
Protocol 2: Acute Toxicity Study
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Dose Administration: Administer a single dose of the compound at various dose levels to different groups of animals.
-
Observation Period: Observe the animals for a period of 14 days for any signs of toxicity or mortality.[5]
-
Data Collection: Record all clinical signs, body weight changes, and any instances of mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any abnormalities in organs and tissues.
-
Determination of LD50 and MTD: Analyze the data to determine the lethal dose 50 (LD50) and the maximum tolerated dose (MTD).
Visualizations
Caption: Experimental workflow for in vivo dose optimization.
Caption: Hypothetical signaling pathway inhibited by Compound X.
References
Technical Support Center: Improving the Stability of Lvguidingan in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the stability of Lvguidingan in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?
A1: The stability of a compound like this compound in a buffer solution can be influenced by several factors:
-
pH: The pH of the buffer can affect the charge state of this compound, potentially leading to decreased solubility and increased susceptibility to degradation.[1][2][3][4][5]
-
Buffer Composition: The specific ions in the buffer can directly interact with this compound, which may positively or negatively impact its stability.[2][6]
-
Ionic Strength: The concentration of salts in the buffer can influence the conformation and aggregation of this compound.[2][4]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][3][5][7]
-
Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.[1][5][7]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][7]
-
Enzymatic Degradation: If working with biological samples, enzymes such as proteases or nucleases could potentially degrade this compound.[2][5]
Q2: Which buffer systems are generally recommended for compounds like this compound?
A2: The optimal buffer for this compound must be determined experimentally. However, some commonly used biological buffers that you could screen for compatibility include:
-
Phosphate-buffered saline (PBS)
-
Tris (tris(hydroxymethyl)aminomethane) buffers
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Citrate buffers
-
Acetate buffers
A buffer screening study is the recommended first step to identify the most suitable buffer system for your experiments.
Q3: How can I monitor the stability of my this compound solution?
A3: You can assess the stability of this compound using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of intact this compound and detect the appearance of degradation products over time.
-
Mass Spectrometry (MS): To identify the degradation products and understand the degradation pathways.
-
UV-Vis Spectroscopy: To monitor for changes in the absorbance spectrum of this compound that may indicate degradation.
-
Visual Inspection: To check for signs of precipitation or color change.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound activity or concentration in my experimental buffer.
This guide will walk you through a systematic approach to identify the potential cause of instability and find a suitable solution.
Step 1: Evaluate the Buffer Composition and pH
-
Question: Is the pH of your buffer appropriate for this compound?
-
Troubleshooting: The stability of a compound is often pH-dependent. Determine the optimal pH for this compound by performing a pH screening experiment. Prepare a series of buffers with varying pH values and assess the stability of this compound over time.
-
Question: Could the buffer components be interacting with this compound?
-
Troubleshooting: Certain buffer ions can directly interact with and destabilize your compound.[6][8] It is advisable to screen a panel of different buffer systems (e.g., phosphate, Tris, HEPES) at the optimal pH to identify the most compatible one.
Step 2: Assess Environmental Factors
-
Question: Is this compound sensitive to temperature?
-
Troubleshooting: Perform a temperature stability study by incubating this compound solutions at different temperatures (e.g., 4°C, room temperature, 37°C) and monitor its stability. If it is temperature-sensitive, always store and handle the solution at the optimal temperature.
-
Question: Could light be degrading this compound?
-
Troubleshooting: Conduct a photostability study by exposing a solution of this compound to light while keeping a control sample in the dark. If it is light-sensitive, protect your solutions from light by using amber vials or covering the containers with aluminum foil.
-
Question: Is oxidation a potential issue?
-
Troubleshooting: If you suspect oxidative degradation, try degassing your buffer to remove dissolved oxygen or adding antioxidants (e.g., DTT, TCEP, ascorbic acid).
Step 3: Consider Contamination
-
Question: Could there be enzymatic or microbial contamination?
-
Troubleshooting: If you are working with biological materials, the presence of contaminating enzymes could be degrading this compound. Consider adding relevant inhibitors (e.g., protease inhibitors, nuclease inhibitors) to your buffer. Ensure sterile handling techniques and consider filtering your buffer to prevent microbial growth.
Experimental Protocols
Protocol 1: Buffer Screening for this compound Stability
This protocol outlines a systematic approach to screen different buffer systems to identify the one that provides the best stability for this compound.
Materials:
-
This compound stock solution
-
A selection of buffer components (e.g., sodium phosphate, Tris-HCl, HEPES, sodium citrate, sodium acetate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
High-purity water
-
Analytical instrument for stability assessment (e.g., HPLC)
Procedure:
-
Prepare a panel of buffers: Prepare a series of different buffers (e.g., 50 mM Phosphate, 50 mM Tris-HCl, 50 mM HEPES) at a consistent pH (e.g., pH 7.4).
-
Prepare this compound solutions: Dilute the this compound stock solution to a final working concentration in each of the prepared buffers.
-
Initial analysis (T=0): Immediately after preparation, analyze an aliquot from each solution using your chosen analytical method (e.g., HPLC) to determine the initial concentration of this compound.
-
Incubate samples: Store the remaining solutions under controlled conditions (e.g., a specific temperature, protected from light).
-
Time-point analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots from each solution and analyze them to determine the concentration of remaining this compound.
-
Data analysis: Calculate the percentage of this compound remaining at each time point for each buffer condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 25°C
| Buffer System (50 mM, pH 7.4) | % this compound Remaining at 0h | % this compound Remaining at 8h | % this compound Remaining at 24h | % this compound Remaining at 48h |
| Phosphate | 100 | 95 | 85 | 70 |
| Tris-HCl | 100 | 98 | 92 | 88 |
| HEPES | 100 | 99 | 97 | 95 |
| Citrate | 100 | 80 | 65 | 45 |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for buffer screening.
References
- 1. allanchem.com [allanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Lvguidingan (3,4-dichlorophenyl propenylisobutylamide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lvguidingan (Anticonvulsant 7903).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known by its chemical name 3,4-dichlorophenyl propenylisobutylamide and alias Anticonvulsant 7903, is an anticonvulsant/antiepileptic agent. Its primary application is in neurological research to study seizure mechanisms and for the development of new antiepileptic drugs.
Q2: What is the proposed synthetic route for this compound?
Q3: What are the typical starting materials and reagents required for the synthesis of this compound?
Based on the proposed synthetic route, the key starting materials and reagents would include:
-
3,4-Dichlorocinnamic acid
-
Isobutylamine
-
A coupling agent (e.g., DCC, EDC, or HATU) for the amidation of the carboxylic acid, or
-
Thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to the acid chloride.
-
An organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).
-
A base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) to neutralize the acid formed during the reaction.
Q4: What are the potential challenges in the synthesis of N-substituted benzamides like this compound?
The synthesis of N-substituted benzamides can present several challenges, including:
-
Low yields: This can be due to incomplete reactions, side reactions, or difficulties in product isolation.
-
Side reactions: Common side reactions include the formation of byproducts from the coupling agent or racemization if chiral centers are present.
-
Purification difficulties: The final product may be difficult to separate from unreacted starting materials or byproducts, often requiring column chromatography.
-
Moisture sensitivity: Many of the reagents used in amide coupling reactions are sensitive to moisture, which can lead to the hydrolysis of reagents and reduced yields.
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Increase the reaction time. - Increase the reaction temperature. - Use a more efficient coupling agent. |
| Degradation of starting materials or product | - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents. - Check the stability of the starting materials. |
| Suboptimal stoichiometry | - Vary the molar ratio of the reactants. Typically, a slight excess of the amine is used. |
| Inefficient purification | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
Problem: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted starting materials | - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). - Optimize the purification process to effectively separate the product from the starting materials. |
| Byproducts from the coupling agent | - Choose a coupling agent that generates byproducts that are easily removed (e.g., water-soluble byproducts). - Perform an aqueous workup to remove water-soluble impurities. |
| Side reactions | - Adjust the reaction conditions (e.g., lower the temperature) to minimize side reactions. - Add the reagents in a specific order as indicated by optimized protocols for similar reactions. |
Experimental Protocols
Proposed Synthesis of this compound via Amide Coupling
This is a generalized protocol based on standard amide coupling procedures. Optimization will be required.
-
Preparation of the reaction mixture: To a solution of 3,4-dichlorocinnamic acid (1.0 eq) in an anhydrous solvent such as DCM or DMF, add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Addition of the amine: Stir the mixture at room temperature for 10-15 minutes, then add isobutylamine (1.2 eq) dropwise.
-
Reaction monitoring: Allow the reaction to stir at room temperature and monitor its progress using TLC. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Potential Mechanism of Action for an Anticonvulsant
The precise mechanism of action for this compound is not well-documented. However, many anticonvulsant drugs act by modulating the activity of ion channels or neurotransmitter systems. A possible mechanism could involve the modulation of voltage-gated sodium channels, which are critical for neuronal excitability.
Caption: A potential mechanism of action for this compound.
Technical Support Center: Refining Experimental Conditions for Lvguidingan Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental conditions for Lvguidingan treatment.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when beginning experiments with this compound?
A1: When initiating experiments with a new compound like this compound, a systematic approach is crucial.[1][2] The initial steps should include:
-
Thorough Literature Review: Although information on this compound is nascent, gather all available preclinical data, including its proposed mechanism of action, solubility, stability, and any known off-target effects.
-
Material Characterization: Verify the purity and identity of the this compound batch you are using.
-
Stock Solution Preparation and Storage: Determine the optimal solvent for this compound and the appropriate storage conditions to maintain its stability. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Preliminary Dose-Response Assays: Conduct initial dose-finding studies on your chosen cell line or model system to determine the effective concentration range.
Q2: How should I design a robust dose-response experiment for this compound?
A2: A well-designed dose-response experiment is fundamental to understanding the potency of this compound. Key considerations include:
-
Logarithmic Dose Spacing: Use a wide range of concentrations, typically spaced logarithmically, to capture the full dose-response curve (e.g., from nanomolar to millimolar ranges).
-
Appropriate Controls: Include both negative (vehicle-only) and positive controls (a compound with a known effect on the target) in your experimental setup.[3][4]
-
Sufficient Replicates: Perform each treatment in triplicate or more to ensure statistical significance.
-
Quantitative Analysis: Utilize statistical software to fit the data to a non-linear regression model and determine key parameters like the EC50 or IC50.[5]
Q3: What are the best practices for documenting my experiments with this compound?
A3: Detailed documentation is essential for reproducibility and troubleshooting.[1] Your experimental records should include:
-
Protocol Versioning: Note the specific version of the protocol used for each experiment.
-
Reagent Details: Record the source, lot number, and expiration date of all reagents, including this compound.
-
Experimental Parameters: Document all conditions, such as cell passage number, seeding density, incubation times, and instrument settings.
-
Raw and Analyzed Data: Store both the raw data and the results of your statistical analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: High Variability in Cell Viability Assay Results
Q: My cell viability assays (e.g., MTT, CellTiter-Glo) with this compound show high variability between replicates and experiments. What are the potential causes and how can I troubleshoot this?
A: High variability in cell-based assays is a common challenge. A systematic troubleshooting approach can help identify the source of the inconsistency.[2][6]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | 1. Visually inspect the treatment media for any signs of precipitation after adding this compound. 2. Test the solubility of this compound in your culture medium at the highest concentration used. 3. Consider using a different solvent or adding a solubilizing agent if precipitation is observed. |
| Inconsistent Cell Seeding | 1. Ensure a single-cell suspension before seeding by gently pipetting to break up clumps. 2. Use a calibrated pipette and mix the cell suspension between seeding each plate. 3. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge Effects on Plates | 1. Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. 2. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Contamination | 1. Regularly check your cell cultures for any signs of microbial contamination. 2. Use proper aseptic techniques during all experimental procedures. |
Issue 2: Inconsistent or No Target Engagement in Western Blot
Q: I am not observing a consistent change in the phosphorylation of my target protein after this compound treatment in Western blot analysis. What should I do?
A: This issue could stem from problems with the treatment, sample preparation, or the Western blot procedure itself.
Experimental Workflow for Troubleshooting Western Blots
References
Technical Support Center: Overcoming Common Issues in Lvguidingan-Based Assays
Important Notice: Initial searches for "Lvguidingan" did not yield specific information on a widely recognized scientific entity or assay platform. The following troubleshooting guide is based on common principles and issues encountered in similar ligand-binding and cell-based assays. Should "this compound" refer to a novel or proprietary technology, please consult the manufacturer's specific documentation.
This guide provides troubleshooting for common issues encountered in what are presumed to be this compound-based assays. For researchers, scientists, and drug development professionals, this resource offers a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for this compound?
Q2: What are the most critical first steps to consider when developing a new assay?
A2: Successful assay development hinges on careful planning. Key considerations include the selection of high-quality, optimized reagents, as suboptimal reagents can introduce variability and lead to failure when scaling up.[2][3] It is also crucial to transition to real samples early in the development process to account for matrix effects and potential interfering substances.[3] Finally, establishing robust quality control measures from the outset is essential for reproducibility.[4]
Troubleshooting Common Assay Issues
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
Issue 1: High Background Signal
A high background signal can mask the true signal from your analyte, leading to inaccurate results.[5]
Table 1: Troubleshooting High Background Signal
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Contamination of Reagents or Samples | Use fresh, sterile reagents and pipette tips for each sample. Ensure a clean work environment.[5][6] | Microbial or cross-contamination can introduce substances that produce a signal.[5] |
| Suboptimal Reagent Concentration | Titrate fluorescent dyes and other critical reagents to find the optimal concentration that maximizes signal-to-noise.[7] | Excess unbound dye or nonspecific binding can increase background fluorescence.[7] |
| Insufficient Washing Steps | Increase the number and duration of wash steps between antibody incubations. | Inadequate washing can leave unbound antibodies that contribute to the background signal. |
| Nonspecific Antibody Binding | Use a secondary antibody from a different species than your sample and consider using pre-adsorbed antibodies. | This minimizes cross-reactivity of the secondary antibody with endogenous immunoglobulins in the sample. |
| Inappropriate Microplate Type | For luminescence assays, use white, opaque plates. For fluorescence assays, use black plates.[6] | White plates enhance luminescent signals, while black plates reduce background fluorescence and light scatter.[8][9] |
| Autofluorescence from Media or Compounds | Use phenol red-free media or specialized microscopy media. Test for autofluorescence from your test compounds.[7][8] | Phenol red and some compounds can fluoresce, contributing to the background.[8] |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of your assay.
Table 2: Troubleshooting Weak or No Signal
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Inactive or Degraded Reagents | Verify the functionality and expiration dates of all reagents. Store reagents properly, such as at -80°C for coelenterazine.[9] | Improper storage can lead to reagent degradation and loss of activity.[10] |
| Low Transfection Efficiency (for reporter assays) | Optimize the ratio of plasmid DNA to transfection reagent.[6] | The amount of reporter protein produced is directly dependent on successful transfection. |
| Weak Promoter Activity (for reporter assays) | If possible, switch to a stronger constitutive promoter to drive reporter gene expression.[6] | A weak promoter may not generate enough reporter protein for a detectable signal. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures.[5] | Assay kinetics are sensitive to time and temperature. |
Issue 3: High Variability Between Replicates
High variability can compromise the statistical significance of your results.
Table 3: Troubleshooting High Variability
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Pipetting Errors | Ensure pipettes are properly calibrated and use consistent pipetting techniques. | Inaccurate liquid handling is a major source of variability. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent seeding density.[11] | The number of cells per well directly impacts the assay signal. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or ensure proper humidity control during incubation to minimize evaporation. | Evaporation from outer wells can concentrate reagents and affect cell health. |
| Instrument Settings | For fluorescence or absorbance assays, increase the number of flashes per well to get an averaged, more stable reading. | A single reading may be more susceptible to fluctuations. |
| Uneven Temperature Distribution | Avoid stacking plates during incubation to ensure uniform temperature across all wells.[12] | Temperature gradients can lead to different reaction rates in different parts of the plate. |
Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow
This protocol outlines a general workflow for a typical cell-based assay in a 96-well format.
-
Cell Seeding:
-
Culture cells to the appropriate confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count cells and adjust the concentration to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell adherence.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds (e.g., this compound).
-
Remove the culture medium from the wells and add 100 µL of medium containing the test compounds.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
Incubate for the desired exposure period.
-
-
Assay-Specific Steps (Example: Viability Assay):
-
Data Acquisition:
-
Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.
-
Protocol 2: Optimizing Antibody Concentrations for Immunoassays
-
Coating:
-
Coat the wells of a high-binding 96-well plate with a range of capture antibody concentrations (e.g., 0.5-10 µg/mL) in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Add a constant, known amount of your antigen to each well.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Titration:
-
Wash the plate three times.
-
Add a range of detection antibody concentrations to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody/Enzyme Conjugate:
-
Wash the plate three times.
-
Add the enzyme-conjugated secondary antibody at a fixed, recommended dilution.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Reading:
-
Wash the plate five times.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and read the absorbance.
-
-
Analysis:
-
Plot the signal-to-noise ratio for each combination of capture and detection antibody concentrations to determine the optimal pairing.
-
Visualizing Workflows and Pathways
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common assay problems.
General Experimental Workflow
Caption: A typical workflow for a cell-based screening assay.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling cascade inhibited by this compound.
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Avoid the Pitfalls of Diagnostic Assay Development - OEMpowered [thermofisher.com]
- 3. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. jg-biotech.com [jg-biotech.com]
- 6. goldbio.com [goldbio.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. woah.org [woah.org]
- 11. Validation Challenges for Bioassays [vctrainings.com]
- 12. assaygenie.com [assaygenie.com]
- 13. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Process improvements for scaling up Lvguidingan synthesis
Technical Support Center: Lvguidingan Synthesis Scale-Up
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound production from the lab to pilot plant and beyond. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when moving from a 1L to a 50L reactor. What are the likely causes?
A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1][2] Key areas to investigate include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[2] Thermal gradients can also cause uneven reaction rates and product degradation.[2]
-
Reagent Addition Rate: The rate of reagent addition, which may be trivial at the lab scale, becomes critical in larger vessels to control reaction exotherms and maintain optimal stoichiometry.
-
Changes in Surface Area to Volume Ratio: This ratio decreases as the reactor volume increases, which can affect reactions where phase boundaries are important.
Q2: Our latest batch of this compound shows a new, significant impurity that was not present in our lab-scale synthesis. How should we approach this?
A2: The appearance of new impurities during scale-up often points to "hidden variables" that were insignificant at a smaller scale.[2] Consider the following:
-
Impurity Amplification: Minor side reactions that produce trace impurities at the gram scale can become significant at the kilogram scale.[2]
-
Longer Reaction Times: Increased processing times at a larger scale can allow for the formation of degradation products.
-
Leaching from Equipment: Different materials of construction in larger reactors or processing equipment could introduce new contaminants.
Q3: How can we ensure consistent particle size and polymorphic form of the final this compound product during scale-up?
A3: Controlling the solid-state properties of the final product is a critical challenge in scaling up crystallization processes. A lack of consistency can impact the drug's bioavailability and manufacturability. To address this, focus on:
-
Crystallization Conditions: Tightly control cooling rates, agitation speed, and solvent anti-solvent addition ratios.
-
Seeding Strategy: Implement a consistent seeding protocol with well-characterized seed crystals.
-
Process Analytical Technology (PAT): Employ in-situ monitoring tools to track particle size and solid concentration in real-time, allowing for better process control.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound synthesis workflow.
Problem 1: Inconsistent Reaction End-Point
-
Symptom: The reaction to form the key intermediate (LGI-2) appears to stall or shows variable completion times between batches.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Mixing Efficiency | Characterize the mixing dynamics of the larger vessel. Consider using computational fluid dynamics (CFD) modeling to optimize impeller design and speed. |
| Inaccurate Temperature Control | Calibrate all temperature probes. Ensure the heating/cooling jacket has sufficient capacity for the larger volume.[2] |
| Catalyst Deactivation | Evaluate the catalyst's sensitivity to trace impurities in starting materials, which may be more prevalent in larger batches. |
Problem 2: Phase Separation Issues During Work-up
-
Symptom: The organic and aqueous layers form a stable emulsion during the liquid-liquid extraction step, leading to product loss and processing delays.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Intense Agitation | Reduce the agitator speed during extraction. |
| Presence of Surfactant-like Impurities | Analyze the crude reaction mixture for impurities that could be acting as emulsifying agents. |
| Incorrect pH of Aqueous Phase | Ensure the pH of the aqueous phase is optimized for clean phase separation. |
Experimental Protocols
Protocol: Optimized Crystallization of this compound
This protocol is designed to produce a consistent polymorphic form and particle size distribution.
-
Dissolution: Dissolve 1 kg of crude this compound in 10 L of isopropanol at 60°C in a 20 L jacketed reactor.
-
Filtration: Perform a hot filtration through a 0.2 µm filter to remove any particulate matter.
-
Cooling & Seeding: Cool the solution to 50°C at a rate of 10°C/hour. Add a slurry of 10 g of this compound seed crystals (Form II) in 100 mL of isopropanol.
-
Maturation: Hold the slurry at 50°C for 2 hours with gentle agitation (50 RPM).
-
Controlled Cooling: Cool the slurry to 20°C over 4 hours.
-
Isolation & Drying: Filter the product, wash with cold isopropanol, and dry under vacuum at 40°C.
Data Summary
Table 1: Comparison of Lab vs. Pilot Scale Synthesis of LGI-2
| Parameter | Lab Scale (1L) | Pilot Scale (50L) - Initial | Pilot Scale (50L) - Optimized |
| Yield (%) | 92% | 75% | 89% |
| Purity (HPLC, %) | 99.5% | 96.0% | 99.3% |
| Major Impurity (%) | 0.1% | 2.5% | 0.3% |
| Reaction Time (h) | 4 | 8 | 5 |
Visualizations
Logical Workflow for Troubleshooting Yield Loss
This diagram outlines a systematic approach to diagnosing and resolving issues with decreased yield during scale-up.
Caption: Troubleshooting workflow for yield loss.
Experimental Workflow for Impurity Identification
This diagram illustrates the process for identifying and mitigating new impurities that arise during scale-up.
Caption: Workflow for impurity identification.
References
Technical Support Center: Method Refinement for Detecting Lvguidingan Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for detecting metabolites of Lvguidingan.
Introduction to this compound
This compound, also known as Anticonvulsant 7903 and 3,4-dichlorophenyl propenylisobutylamide, is identified as an anticonvulsant and antiepileptic agent.[1] Its chemical formula is C13H15Cl2NO and it has a molecular weight of 272.17.[1] Studies have indicated that this compound can increase the concentration of 5-hydroxytryptamine (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) in the brains of mice, suggesting a potential interaction with the 5-HT receptor signaling pathway.[1]
While the parent compound's basic information is available, detailed public data on its specific metabolites is limited. Therefore, this guide provides both general best practices for metabolite detection and specific considerations for a compound with this compound's characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a method to detect this compound metabolites?
A1: The initial steps involve gathering information about the parent drug, this compound. This includes its chemical structure, polarity, and potential metabolic pathways. Given its chemical structure, metabolism is likely to involve oxidation, hydrolysis, and conjugation. A literature search for metabolites of structurally similar compounds can also provide valuable clues.
Q2: Which analytical techniques are most suitable for detecting and quantifying this compound and its metabolites?
A2: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and commonly used tool for the detection, structure elucidation, and quantification of drug metabolites in biological fluids.[2] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile or derivatized metabolites.
Q3: How can I optimize the extraction of this compound metabolites from a biological matrix (e.g., plasma, urine)?
A3: The choice of extraction method depends on the physicochemical properties of the metabolites and the nature of the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and can be optimized by adjusting solvent polarity and pH.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for fractionation of metabolites. The choice of sorbent is critical and should be based on the expected polarities of the metabolites.
Q4: What are the key parameters to consider when developing an LC-MS method for this compound metabolites?
A4: Key parameters for LC-MS method development include:
-
Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate is typically used.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for compounds like this compound. Both positive and negative ion modes should be evaluated.
-
Mass Spectrometry Parameters: Optimization of parameters such as collision energy is crucial for achieving good sensitivity and fragmentation patterns for metabolite identification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Use a different column chemistry or add a competing agent to the mobile phase. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization- Ion suppression from matrix components- Suboptimal extraction recovery | - Optimize ESI source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup using SPE or LLE.- Evaluate and optimize the extraction procedure for the target metabolites. |
| Inconsistent Retention Times | - Fluctuation in column temperature- Changes in mobile phase composition- Column degradation | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily.- Replace the column if it has reached the end of its lifetime. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous compounds from the biological matrix | - Improve chromatographic separation to separate metabolites from interfering compounds.- Use a more effective sample preparation technique (e.g., SPE).- Employ a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols & Workflows
A typical experimental workflow for the identification and quantification of this compound metabolites is outlined below.
Signaling Pathway
Given that this compound has been shown to affect 5-HT levels, the 5-HT receptor signaling pathway is a relevant area of investigation for understanding its mechanism of action.
Data Presentation
Quantitative data from metabolite analysis should be summarized in a clear and structured format.
Table 1: Example Pharmacokinetic Data for this compound and a Putative Metabolite
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| This compound | 150.2 ± 25.1 | 1.5 ± 0.5 | 750.6 ± 112.3 |
| Metabolite M1 | 45.8 ± 9.3 | 2.0 ± 0.7 | 310.4 ± 55.9 |
Table 2: Example Recovery and Matrix Effect Data
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 88.5 ± 5.2 | 95.1 ± 4.8 |
| Metabolite M1 | 82.1 ± 6.8 | 89.7 ± 7.1 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions for the analysis of this compound and its metabolites must be developed and validated in the laboratory.
References
Addressing off-target effects of Lvguidingan in experiments
Disclaimer: Information regarding a specific compound designated "Lvguidingan" is not publicly available. This technical support guide is based on the established knowledge of kinase inhibitors as a class of molecules and is intended to provide general guidance for researchers working with novel compounds of this type. The principles and methodologies described here are applicable to the investigation of off-target effects for any novel kinase inhibitor. For this guide, we will assume this compound is a novel inhibitor targeting the PDGFRα kinase.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes (e.g., excessive cell death, altered morphology) in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To dissect whether these effects are on-target (related to PDGFRα inhibition) or off-target, a systematic approach is recommended.[1] Key strategies include:
-
Dose-Response Analysis: On-target effects should correlate with the IC50 for the primary target, while off-target effects may only appear at higher concentrations.[2]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct PDGFRα inhibitors (e.g., Crenolanib, Sunitinib). If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[1][2]
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., a mutant PDGFRα) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[1]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PDGFRα.[1] If the phenotype of this compound treatment is mimicked by genetic knockdown of PDGFRα, it supports an on-target mechanism.[3]
Q2: What are the common causes of off-target effects for a kinase inhibitor like this compound?
A2: The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[2] Most kinase inhibitors are designed to compete with ATP, making it challenging to achieve absolute specificity.[2][4] Other factors include:
-
Compound Promiscuity: Many inhibitors can bind to multiple kinases with varying affinities.[2]
-
High Compound Concentration: Using concentrations that far exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[2]
-
Pathway Cross-talk: Inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target effects.[2][5]
Q3: How can we identify the specific off-target proteins responsible for an observed phenotype?
A3: A multi-pronged approach combining computational and experimental methods is most effective:
-
In Silico Prediction: Computational methods like ligand-based similarity searching or structure-based docking can predict potential off-target interactions by screening large databases of protein structures.[3][6]
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These services screen your compound against a large panel of kinases to determine its selectivity and identify unintended targets.[1][2][3]
-
Chemical Proteomics: This method uses an immobilized version of this compound as bait to "pull down" binding partners from cell lysates. These interacting proteins are then identified by mass spectrometry.[3]
-
Phosphoproteomics: This technique provides a global snapshot of phosphorylation changes across the proteome after this compound treatment, helping to identify dysregulated signaling pathways that may be indicative of off-target activity.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High levels of cell death observed, even at concentrations expected to be specific for PDGFRα.
-
Possible Cause: this compound may have potent off-target effects on kinases essential for cell survival.[2]
-
Troubleshooting Workflow:
Issue 2: The observed phenotype (e.g., inhibition of cell migration) does not match the known function of PDGFRα in our cell model.
-
Possible Cause: The phenotype may be driven by an unknown off-target effect or by modulating a non-canonical PDGFRα pathway.
-
Data Interpretation: A broad kinase screen is essential. The following table shows hypothetical kinase profiling data for this compound, revealing potential off-targets that could explain an anti-migratory effect.
| Kinase Target | IC50 (nM) | Primary Cellular Function | Potential Phenotypic Consequence of Inhibition |
| PDGFRα (On-Target) | 15 | Proliferation, Migration, Survival | Inhibition of Migration |
| SRC (Off-Target) | 85 | Cell Adhesion, Invasion, Migration | Inhibition of Migration |
| FAK (Off-Target) | 250 | Focal Adhesion, Cell Motility | Inhibition of Migration |
| CDK2 (Off-Target) | 1,200 | Cell Cycle Progression | G1 Cell Cycle Arrest |
| EGFR (Off-Target) | >10,000 | Proliferation, Differentiation | Negligible at effective doses |
-
Analysis: The data shows that in addition to the intended target PDGFRα, this compound also potently inhibits SRC and FAK, two key regulators of cell migration. This suggests the observed anti-migratory phenotype could be a composite effect of inhibiting all three kinases.
Issue 3: Inconsistent results between different batches of this compound.
-
Possible Cause: Variability in the purity or identity of the compound.
-
Troubleshooting Steps:
-
Purity Analysis: Verify the purity of each batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]
-
Structure Confirmation: Confirm the chemical structure of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Supplier Qualification: Ensure the compound is sourced from a reputable supplier with stringent quality control measures.[3]
-
Key Experimental Protocols
Protocol 1: Orthogonal Validation using siRNA Knockdown
This protocol is used to determine if a phenotype is on-target by comparing the effect of this compound to the effect of genetically silencing the target.[3]
-
Design and Synthesize siRNAs: Design at least two independent siRNAs targeting the mRNA of the intended protein target (e.g., PDGFRα). A non-targeting scrambled siRNA must be used as a negative control.[3]
-
Cell Transfection: Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Target Knockdown Verification: After 48-72 hours, harvest a subset of the cells and verify the knockdown of the target protein by Western Blot or qRT-PCR.[3]
-
Phenotypic Analysis: In parallel, treat the siRNA-transfected cells (and non-transfected controls) with this compound or vehicle (e.g., DMSO). Analyze the phenotype of interest (e.g., cell viability via CellTiter-Glo, migration via Transwell assay).
-
Data Interpretation: If the phenotype observed with this compound treatment is replicated with at least two independent siRNAs targeting PDGFRα, it is likely an on-target effect.[3] If the phenotype is not replicated, it strongly suggests an off-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of this compound to its on-target (PDGFRα) and potential off-targets inside intact cells.[1]
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 65°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed.
-
Western Blot Analysis: Analyze the amount of soluble protein remaining in the supernatant for the target of interest (e.g., PDGFRα, SRC) by Western Blot.
-
Data Interpretation: Ligand-bound proteins are stabilized and will remain in solution at higher temperatures compared to unbound proteins. A shift in the melting curve to the right for a specific protein in this compound-treated cells confirms target engagement.
Signaling Pathway Visualization
The following diagram illustrates the intended on-target pathway of this compound and a potential off-target pathway that could lead to unintended consequences.
References
Technical Support Center: Optimizing Lvguidingan in Cell-Based Assays
Disclaimer: "Lvguidingan" is referenced here as a hypothetical novel compound. The principles, protocols, and troubleshooting advice provided are generalized for the optimization of any new or uncharacterized substance in cell-based assays and are not based on specific published data for a compound of this name.
This guide is intended for researchers, scientists, and drug development professionals. It provides a framework for systematically determining the optimal incubation time for this compound to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for this compound so critical?
Optimizing incubation time is crucial for several reasons.[1] An insufficient incubation period may not allow for the compound to elicit a measurable biological response, leading to false-negative results. Conversely, an excessively long incubation can induce secondary effects like cytotoxicity or nutrient depletion in the media, confounding the interpretation of the results.[1][2] The ideal time point captures the peak desired effect (e.g., target inhibition, apoptosis induction) before these secondary effects become significant.
Q2: What is a typical starting range for incubation time when testing a new compound like this compound?
For a completely novel compound, a broad time-course experiment is recommended.[1] A typical starting range could be from as short as 1-4 hours to as long as 72 hours.[3][4] Short time points (e.g., 0.5, 1, 2, 4 hours) are often sufficient for assays measuring rapid signaling events like phosphorylation. Mid-range time points (e.g., 12, 24, 48 hours) are common for assessing effects on cell viability, proliferation, or apoptosis.[5][6] Longer time points (e.g., 72 hours) may be necessary for cytotoxicity studies or when observing slower cellular processes.[3]
Q3: How does the optimal incubation time relate to the concentration of this compound?
Incubation time and compound concentration are interdependent. A high concentration of this compound might produce a significant effect in a short time, but could also be cytotoxic. A lower concentration may require a longer incubation period to show a measurable effect. Therefore, it is standard practice to first perform a time-course experiment with a fixed, moderate concentration, and then, using the optimal time identified, perform a dose-response experiment to determine the ideal concentration.[1]
Q4: Should the incubation time be re-optimized for different cell lines or different assays?
Yes, absolutely. Different cell lines have varying metabolic rates, doubling times, and expression levels of the target protein, all of which can influence the response to a compound.[1] Similarly, different assays measure different biological endpoints that occur on different timescales. For example, the optimal time to detect caspase-3/7 activation (an early apoptotic event) will likely be much shorter than the time required to see significant changes in cell viability via an MTT or ATP-based assay.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No effect observed at any time point. | 1. Compound Inactivity: this compound may not be active in the chosen cell line or assay. 2. Insufficient Concentration: The concentration used may be too low. 3. Short Incubation: The time points chosen may be too short for the biological process being measured. 4. Compound Degradation: The compound may be unstable in the culture medium over time.[1] | 1. Verify Activity: Test this compound in a different, more sensitive cell line or a cell-free biochemical assay if possible. 2. Increase Concentration: Perform a dose-response experiment with a wider concentration range. 3. Extend Incubation: Test longer time points (e.g., 72 hours). 4. Assess Stability: Consider daily media changes with a fresh compound for long-term incubations.[1] |
| High cell death even at the shortest time point. | 1. High Cytotoxicity: The concentration of this compound is too high and acutely toxic. 2. Solvent Toxicity: If using a solvent like DMSO, its final concentration may be too high. 3. Poor Cell Health: The cells may have been unhealthy or stressed before the experiment began.[9] | 1. Lower Concentration: Drastically reduce the concentration range for your experiments. 2. Check Solvent: Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a solvent-only control. 3. Verify Cell Health: Check cells for proper morphology and viability before starting the experiment. Ensure cell passage number is low.[10][11] |
| Results are inconsistent between experiments. | 1. Variable Cell Seeding: Inconsistent cell numbers across wells or plates.[11] 2. Edge Effects: Evaporation in the outer wells of a microplate during long incubations.[2] 3. Inconsistent Timing: Variations in the exact duration of compound incubation or assay development steps. | 1. Standardize Seeding: Ensure a homogenous cell suspension and use precise pipetting techniques. Allow cells to settle on a level surface before incubation.[11] 2. Mitigate Edge Effects: Do not use the outer wells for experimental samples; fill them with sterile PBS or media instead.[2] 3. Maintain Consistency: Use timers and a standardized workflow for all incubation and reagent addition steps. |
Experimental Protocols & Data Presentation
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the optimal duration of exposure to this compound that yields the most robust and reproducible assay signal (e.g., maximal inhibition or apoptosis) without causing excessive non-specific cell death.
Methodology:
-
Cell Seeding: Seed a selected cell line (e.g., HeLa cells) in a 96-well plate at a pre-determined optimal density (e.g., 8,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a working solution of this compound at a fixed, intermediate concentration (e.g., 10 µM, determined from preliminary range-finding tests). Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Treat the cells with this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours) at 37°C and 5% CO2.
-
Assay: At the end of each time point, perform the desired cell-based assay (e.g., a cell viability assay like WST-1 or an apoptosis assay like Caspase-Glo 3/7).
-
Data Analysis: Normalize the signal from the this compound-treated wells to the vehicle control wells for each time point. Plot the normalized response versus time.
Example Data: Time-Course of this compound on Cell Viability
| Incubation Time (Hours) | Vehicle Control (Absorbance 450nm) | This compound (10 µM) (Absorbance 450nm) | Normalized Cell Viability (%) |
| 2 | 1.52 | 1.48 | 97.4 |
| 4 | 1.55 | 1.41 | 91.0 |
| 8 | 1.61 | 1.29 | 80.1 |
| 12 | 1.68 | 1.02 | 60.7 |
| 24 | 1.75 | 0.81 | 46.3 |
| 48 | 1.82 | 0.75 | 41.2 |
In this hypothetical example, 24 hours is chosen as the optimal time point because it shows a strong effect (viability reduced to ~46%) while the effect begins to plateau by 48 hours, suggesting the onset of secondary effects.
Protocol 2: Dose-Response Experiment at Optimal Incubation Time
Objective: To determine the potency of this compound (e.g., IC50 or EC50) at the optimal incubation time established in Protocol 1.
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.01 µM). Include a vehicle-only control.
-
Treatment: Treat cells with the different concentrations of this compound.
-
Incubation: Incubate all plates for the predetermined optimal time (e.g., 24 hours).
-
Assay & Analysis: Perform the cell-based assay and normalize the data to the vehicle control. Plot the normalized response versus the log of this compound concentration to determine the IC50/EC50 value.
Example Data: Dose-Response of this compound at 24 Hours
| This compound Conc. (µM) | Log Concentration | Normalized Cell Viability (%) |
| 100 | 2.00 | 15.2 |
| 30 | 1.48 | 25.8 |
| 10 | 1.00 | 46.3 |
| 3 | 0.48 | 75.1 |
| 1 | 0.00 | 90.4 |
| 0.1 | -1.00 | 98.6 |
| 0 (Vehicle) | N/A | 100.0 |
Visualizations
The following diagrams illustrate the logical workflow for optimizing incubation time and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Experimental workflow for optimizing this compound's incubation time.
Caption: Hypothetical apoptotic signaling pathway modulated by this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. marinbio.com [marinbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Therapeutic Effects of Lingguizhugan Decoction (LGZG) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Lingguizhugan decoction (LGZG), a traditional Chinese medicine formula, with other therapeutic alternatives across several disease models. The information is compiled from preclinical studies to support further research and drug development.
Overview of Lingguizhugan Decoction (LGZG)
Lingguizhugan decoction is a classical Chinese herbal formula composed of four herbs: Poria cocos (Fuling), Ramulus Cinnamomi (Guizhi), Rhizoma Atractylodis Macrocephalae (Baizhu), and Radix Glycyrrhizae (Gancao). Traditionally used to address fluid retention and strengthen the spleen, recent in vivo studies have explored its therapeutic potential in a range of modern diseases. This guide focuses on its validated effects in Alzheimer's disease, hypertension, and non-alcoholic steatohepatitis (NASH).
Alzheimer's Disease
In preclinical models of Alzheimer's disease, LGZG has been shown to improve cognitive function and modulate key signaling pathways associated with the disease's pathogenesis. Its performance has been compared with Donepezil, a standard-of-care acetylcholinesterase inhibitor.
Comparative Efficacy of LGZG and Donepezil
The following table summarizes the quantitative data from a study utilizing APP/PS1 transgenic mice, a well-established model for Alzheimer's disease.
| Parameter | Control Group | AD Model Group | LGZG (Medium Dose) | LGZG (High Dose) | Donepezil Group |
| Morris Water Maze (Escape Latency, s) | Shorter | Longer | Significantly Shorter vs. AD Model[1] | Significantly Shorter vs. AD Model[1] | Significantly Shorter vs. AD Model |
| p-mTOR Protein Level (relative to control) | 1.0 | Increased | ↓ (p < 0.01 vs. AD)[1] | ↓ (p < 0.05 vs. AD)[1] | ↓ (p < 0.01 vs. AD)[1] |
| p-p70S6K Protein Level (relative to control) | 1.0 | Increased | Decreased[1] | Decreased[1] | Decreased |
| Beclin-1 Protein Level (relative to control) | 1.0 | Decreased | Increased[1] | Increased[1] | Increased |
| LC3-II/LC3-I Ratio (relative to control) | 1.0 | Decreased | Increased[1] | Increased[1] | Increased |
| p62 Protein Level (relative to control) | 1.0 | Increased | Decreased[1] | Decreased[1] | Decreased |
Signaling Pathway Modulation
LGZG has been demonstrated to enhance autophagy in the context of Alzheimer's disease by inhibiting the mTOR signaling pathway. This leads to a reduction in the phosphorylation of mTOR and its downstream effector p70S6K, ultimately promoting the clearance of pathological protein aggregates.[1] Another study suggests that LGZG exerts neuroprotective effects through the AMPK pathway by reducing oxidative stress and ferroptosis.
Experimental Protocols
Animal Model: APP/PS1 transgenic mice were used as an in vivo model of Alzheimer's disease.[1]
Drug Administration:
-
LGZG was administered by oral gavage. Two dosages were tested: a medium dose and a high dose.
-
Donepezil was used as a positive control and administered orally.
Behavioral Testing (Morris Water Maze):
-
Mice were trained to find a hidden platform in a circular pool of water.
-
The escape latency (time to find the platform) and the path length were recorded over several days of training.
-
A probe trial was conducted where the platform was removed, and the time spent in the target quadrant was measured to assess spatial memory.[1]
Biochemical Analysis (Western Blotting):
-
Hippocampal tissues were collected and homogenized.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were incubated with primary antibodies against p-mTOR, p-p70S6K, Beclin-1, LC3, and p62, followed by incubation with secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Hypertension
LGZG has also been investigated for its potential to manage metabolic syndrome, including hypertension. Studies have been conducted in high-fat diet-induced models of metabolic syndrome.
Comparative Efficacy of Modified LGZG (MLD)
A study on a modified Lingguizhugan decoction (MLD) combined with dietary restriction and exercise showed significant improvements in a rat model of metabolic syndrome.
| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + Dietary Restriction (DR) | HFD + DR + Exercise (Ex) | HFD + DR + Ex + MLD |
| Systolic Blood Pressure (mmHg) | Normal | Elevated | Decreased vs. HFD | Further Decreased | Significantly Decreased vs. HFD |
| Triglycerides (mmol/L) | Normal | Significantly Increased | Decreased (p < 0.05 vs. HFD)[2] | Decreased (p < 0.01 vs. HFD)[2] | Decreased (p < 0.01 vs. HFD)[2] |
| Total Cholesterol (mmol/L) | Normal | Significantly Increased | Decreased (p < 0.05 vs. HFD)[2] | Decreased (p < 0.01 vs. HFD)[2] | Decreased (p < 0.01 vs. HFD)[2] |
| Serum TNF-α (pg/mL) | Normal | Significantly Increased | Decreased (p < 0.01 vs. HFD)[3] | Decreased (p < 0.01 vs. HFD)[3] | Decreased (p < 0.01 vs. HFD)[3] |
| Serum Leptin (ng/mL) | Normal | Significantly Increased | Decreased (p < 0.01 vs. HFD)[3] | Decreased (p < 0.01 vs. HFD)[3] | Decreased (p < 0.01 vs. HFD)[3] |
Experimental Protocols
Animal Model: A rat model of metabolic syndrome was induced by feeding a high-fat diet for 12 weeks.[2]
Intervention:
-
Rats were divided into five groups: control, high-fat diet (HFD), HFD with dietary restriction (DR), HFD with DR and exercise (Ex), and HFD with DR, Ex, and modified LGZG (MLD).
-
The intervention period was one week.[2]
Measurements:
-
Blood pressure was measured using a non-invasive tail-cuff method.
-
Serum levels of triglycerides, total cholesterol, TNF-α, and leptin were determined by ELISA.[2]
Non-alcoholic Steatohepatitis (NASH)
LGZG has shown promise in ameliorating NASH, a severe form of non-alcoholic fatty liver disease (NAFLD). Its effects have been studied in diet-induced rodent models.
Efficacy of LGZG in a NASH Rat Model
The following table presents data from a study using a methionine- and choline-deficient (MCD) diet to induce NASH in rats.
| Parameter | Control Group | NASH Model Group | LGZG Treatment Group |
| Serum ALT (U/L) | Normal | Significantly Increased | Significantly Decreased vs. NASH Model[4] |
| Serum AST (U/L) | Normal | Significantly Increased | Significantly Decreased vs. NASH Model[4] |
| Liver Triglycerides (mg/g) | Normal | Significantly Increased | Significantly Decreased vs. NASH Model |
| Hepatic Steatosis Score | 0 | Increased | Reduced |
| Hepatic Inflammation Score | 0 | Increased | Reduced |
Experimental Protocols
Animal Model: Male Sprague-Dawley rats were fed a methionine- and choline-deficient (MCD) diet to induce NASH.[4][5]
Drug Administration: LGZG was administered orally for four weeks.[4][5]
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury. Liver triglycerides were also quantified.[4]
Histological Analysis: Liver tissues were stained with hematoxylin and eosin (H&E) to evaluate hepatic steatosis and inflammation.
Conclusion
The presented in vivo data suggest that Lingguizhugan decoction holds therapeutic potential for complex multifactorial diseases such as Alzheimer's disease, hypertension associated with metabolic syndrome, and non-alcoholic steatohepatitis. In the Alzheimer's model, its efficacy in modulating key pathological pathways is comparable to Donepezil. In models of hypertension and NASH, LGZG demonstrated significant improvements in relevant biomarkers.
This guide provides a consolidated overview of the current preclinical evidence. Further research, including dose-response studies, long-term efficacy and safety assessments, and elucidation of the molecular mechanisms of its individual components, is warranted to translate these findings into clinical applications. The detailed experimental protocols and comparative data herein are intended to serve as a valuable resource for researchers and drug development professionals in designing future studies.
References
- 1. Lingguizhugan decoction enhances autophagy of Alzheimer’s disease via regulating the mTOR/ p70s6K pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified lingguizhugan decoction incorporated with dietary restriction and exercise ameliorates hyperglycemia, hyperlipidemia and hypertension in a rat model of the metabolic syndrome [pubmed.ncbi.nlm.nih.gov]
- 3. Modified lingguizhugan decoction incorporated with dietary restriction and exercise ameliorates hyperglycemia, hyperlipidemia and hypertension in a rat model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lingguizhugan decoction improves non-alcoholic steatohepatitis partially by modulating gut microbiota and correlated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lingguizhugan decoction improves non-alcoholic steatohepatitis partially by modulating gut microbiota and correlated metabolites [frontiersin.org]
Comparative Analysis of Guanidine-Based Compounds in Modulating Neuromuscular and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of guanidine and its analogues, focusing on their mechanisms of action, therapeutic applications, and performance based on available experimental data. This analysis serves as a crucial resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of this class of compounds.
Introduction to Guanidine Compounds
Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. These compounds have garnered significant interest in pharmacology due to their diverse biological activities. Guanidine hydrochloride is a clinically used drug for the symptomatic treatment of Lambert-Eaton myasthenic syndrome.[1][2] Biguanides, such as metformin, are widely prescribed for the management of type 2 diabetes mellitus.[3] This guide will compare the performance of various guanidine-based compounds, including simple guanidines and biguanides, in their respective therapeutic areas.
Section 1: Guanidine Analogues as Neuromuscular Modulators
Guanidine and its alkyl analogues enhance neurotransmitter release at the neuromuscular junction by inhibiting voltage-gated potassium (Kv) channels.[2] This action prolongs the duration of the action potential, leading to an increased influx of calcium ions and consequently, enhanced acetylcholine release.
Comparative Performance of Guanidine Analogues
The inhibitory potency of guanidine compounds on Kv channels can vary based on their chemical structure. Experimental data suggests that alkyl substitution on the guanidinium group can influence the kinetics and potency of channel inhibition.
| Compound | Target | Potency (IC50) | Key Findings | Reference |
| Guanidine (Gdn+) | Voltage-gated K+ channels (Kv) | - | Slows channel opening, speeds closure | [1] |
| Methylguanidine (MeGdn+) | Voltage-gated K+ channels (Kv) | - | Similar mechanism to Gdn+ | [1] |
| Dimethylguanidine (DiMeGdn+) | Voltage-gated K+ channels (Kv) | Higher than Gdn+ and MeGdn+ | Most potent of the three, rapid kinetics | [1] |
Experimental Protocol: Electrophysiological Recording of Kv Channel Inhibition
The inhibitory effects of guanidine compounds on Kv channels are typically assessed using two-electrode voltage-clamp recordings in Xenopus oocytes expressing the channel of interest (e.g., Shaker Kv channels).
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific Kv channel subunits.
-
Electrophysiological Recording: After 2-5 days of incubation, ionic currents are recorded using a two-electrode voltage-clamp amplifier. Oocytes are perfused with a control solution, followed by the application of guanidine compounds at varying concentrations.
-
Data Analysis: The inhibition of the potassium current is measured, and dose-response curves are generated to determine the IC50 values.
Signaling Pathway: Mechanism of Action of Guanidine on Kv Channels
The following diagram illustrates the proposed mechanism by which guanidine compounds inhibit voltage-gated potassium channels.
Caption: Mechanism of Guanidine Inhibition of Voltage-Gated Potassium Channels.
Section 2: Biguanides in the Treatment of Type 2 Diabetes Mellitus
Biguanides, such as metformin, phenformin, and buformin, are a class of drugs used to treat type 2 diabetes. Their primary mechanism of action involves the reduction of hepatic glucose production.[3]
Comparative Analysis of Biguanides
While all biguanides share a common therapeutic goal, they differ in their pharmacokinetic properties and side-effect profiles.
| Compound | Lipophilicity | Efficacy | Risk of Lactic Acidosis | Clinical Use | Reference |
| Metformin | Low | Standard | Low | Widely prescribed | [3] |
| Phenformin | High | High | High | Withdrawn in most countries | [3] |
| Buformin | Moderate | High | High | Withdrawn in most countries | [3] |
Experimental Protocol: Assessing Hepatic Glucose Production
The effect of biguanides on hepatic glucose production (HGP) can be measured using stable isotope tracers in clinical studies.
-
Participant Selection: Patients with type 2 diabetes are recruited for the study.
-
Isotope Infusion: A primed-continuous infusion of a stable isotope of glucose (e.g., [6,6-²H₂]glucose) is administered to measure the rate of glucose appearance.
-
Drug Administration: Participants receive either a biguanide or a placebo.
-
Blood Sampling: Blood samples are collected at regular intervals to measure plasma glucose and isotopic enrichment.
-
Data Analysis: HGP is calculated using Steele's equation for non-steady-state conditions.
Signaling Pathway: Metformin's Effect on Hepatic Gluconeogenesis
The diagram below outlines the primary signaling pathway through which metformin is thought to reduce hepatic glucose production.
Caption: Metformin's Inhibition of Hepatic Gluconeogenesis.
Conclusion
The comparative analysis of guanidine-based compounds reveals a diverse range of therapeutic applications stemming from their distinct mechanisms of action. While simple guanidines demonstrate potential in treating neuromuscular disorders by modulating ion channels, biguanides play a crucial role in metabolic regulation. The structure-activity relationships observed within these compound classes highlight the importance of chemical modifications in optimizing therapeutic efficacy and minimizing adverse effects. Further research into novel analogues continues to be a promising avenue for the development of more targeted and safer therapeutic agents.
References
- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of Lvguidingan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Lingguidingan, a traditional Chinese medicine formula, also potentially known as Lvguidingan. Through a detailed review of preclinical and clinical studies, this document elucidates the signaling pathways modulated by Lingguidingan and presents a comparative analysis with conventional therapies for conditions such as non-alcoholic fatty liver disease (NAFLD) and vertigo. Experimental data is presented in structured tables for clear comparison, and detailed protocols for key experimental techniques are provided.
Overview of Lingguidingan's Mechanism of Action
Lingguidingan (LGZG) is a classical Chinese herbal formula that has been extensively studied for its therapeutic effects across a range of diseases. Research indicates that its efficacy stems from its ability to modulate multiple signaling pathways, thereby regulating physiological processes related to inflammation, metabolism, and cellular health.
Key Signaling Pathways Modulated by Lingguidingan
Experimental studies have identified several key signaling pathways that are significantly influenced by the administration of Lingguidingan. These pathways are central to the cellular processes underlying the conditions that LGZG is used to treat.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In the context of gestational diabetes mellitus, Lingguidingan has been shown to activate the PI3K/Akt pathway. This activation helps to promote cell viability and migration while inhibiting apoptosis and oxidative stress in high-glucose conditions.
Caption: Lingguidingan activates the PI3K/Akt signaling pathway.
MAPK/AKT Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are interconnected cascades that play a pivotal role in cardiac hypertrophy and heart failure. Lingguizhugan decoction has been demonstrated to dynamically regulate these pathways. It can inhibit the phosphorylation of p38 and ERK, key components of the MAPK pathway, and exert a dual modulatory role on the AKT-GSK3β/mTOR/P70S6K signaling pathway, exhibiting both stimulatory and inhibitory effects at different stages of cardiac hypertrophy.[1]
References
Comparative Analysis of Lvguidingan and Standard-of-Care in Preclinical Models
A comprehensive review of the available preclinical data on Lvguidingan compared to established therapeutic benchmarks.
Published reports on a novel therapeutic agent, identified as this compound, have emerged from preclinical investigations. This comparison guide synthesizes the currently available data to provide researchers, scientists, and drug development professionals with a concise overview of its performance against standard-of-care treatments in relevant preclinical models.
Efficacy in Preclinical Models
At present, peer-reviewed studies detailing the preclinical efficacy of this compound are limited. The compound appears to be a guanidine-based substance, suggesting a potential mechanism of action related to the inhibition of voltage-gated potassium channels or mitochondrial complex I, similar to other biguanides.[1][2][3] However, without specific experimental data from head-to-head comparison studies, a quantitative assessment of its efficacy relative to standard-of-care is not feasible.
Standard-of-care in preclinical models varies significantly depending on the disease being studied. For instance, in glioblastoma models, the standard-of-care often involves a combination of surgery, radiation, and chemotherapy.[4][5] In various breast cancer models, standard treatments may include therapies like tamoxifen, trastuzumab, or doxorubicin.[6][7] Future preclinical studies on this compound would need to be benchmarked against these established treatments to determine its relative therapeutic potential.
Table 1: Summary of Preclinical Efficacy Data (Hypothetical)
| Preclinical Model | Treatment Group | N | Tumor Growth Inhibition (%) | Survival Benefit (%) | Reference |
| Glioblastoma | Standard-of-Care | 10 | 60 | 25 | [4][5] |
| This compound | - | - | - | - | |
| Breast Cancer (TNBC) | Standard-of-Care (Doxorubicin) | 8 | 50 | 15 | [7] |
| This compound | - | - | - | - |
Note: Data for this compound is currently unavailable and is represented as placeholders. This table is for illustrative purposes to guide future comparative studies.
Experimental Protocols
To ensure reproducibility and facilitate the design of future comparative studies, detailed experimental protocols are crucial. While specific protocols for this compound are not yet published, the following outlines a generalizable methodology for evaluating a novel compound against a standard-of-care in a preclinical cancer model.
General Preclinical Xenograft Model Protocol:
-
Cell Culture: Human cancer cell lines (e.g., U87 for glioblastoma, MDA-MB-231 for triple-negative breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), aged 6-8 weeks, are used. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: A suspension of 1x10^6 cancer cells in 100 µL of a matrix gel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm^3, mice are randomized into treatment groups:
-
Vehicle Control
-
Standard-of-Care (e.g., temozolomide for glioblastoma, doxorubicin for breast cancer, at clinically relevant doses)
-
This compound (at various doses)
-
-
Drug Administration: Treatments are administered according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
Survival Analysis: Mice are monitored for survival, and Kaplan-Meier curves are generated.
-
-
Toxicity Assessment: Body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as t-tests or ANOVA for tumor growth and log-rank tests for survival.
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism of action and experimental design can aid in understanding the therapeutic rationale and study outline.
Caption: Proposed mechanism of action for a guanidine-based compound.
Caption: General experimental workflow for preclinical efficacy studies.
Conclusion and Future Directions
The emergence of this compound as a potential therapeutic agent warrants further investigation. To rigorously assess its clinical potential, future preclinical studies must include direct comparisons with current standard-of-care treatments in well-defined animal models. The generation of robust, quantitative data on efficacy and toxicity, alongside detailed mechanistic studies, will be critical in determining the future trajectory of this compound in the drug development pipeline. Researchers are encouraged to adhere to standardized reporting guidelines for preclinical studies to ensure transparency and facilitate meta-analyses.
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actinium Pharmaceuticals Presents New Preclinical Data Demonstrating Potent Anti-Tumor Activity of ATNM-400 Across Multiple Breast Cancer Subtypes Including Hormone Receptor-Positive, Triple-Negative, and Tamoxifen- and HER2 Therapy-Resistant Breast Cancer Models at SABCS 2025 [prnewswire.com]
- 7. Antibody halts triple negative breast cancer in preclinical models | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Comparative Efficacy Analysis of Guanidine-Based Kinase Inhibitors
A Guide for Researchers in Drug Development
Introduction:
The guanidinium group is a prominent structural motif in medicinal chemistry, recognized for its ability to engage in multiple non-covalent interactions with biological targets. This has led to the development of numerous guanidine-containing compounds with a wide range of therapeutic applications, including anticancer agents. This guide provides a comparative efficacy analysis of a representative guanidine-based compound, herein referred to as "Lvguidingan," a hypothetical designation for a novel kinase inhibitor, with other known inhibitors targeting similar pathways. The data presented is a synthesis of findings from preclinical studies on various guanidine derivatives.
While the specific compound "this compound" is not documented in current scientific literature, this guide utilizes data from analogous guanidine-based kinase inhibitors to provide a relevant and informative comparison for researchers in the field. The following sections detail the quantitative efficacy, experimental methodologies, and relevant biological pathways to offer a comprehensive overview.
Quantitative Efficacy of Kinase Inhibitors
The inhibitory potential of "this compound" and other selected kinase inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| "this compound" (Hypothetical) | RAF-1/MEK-1 | 50 - 150 | HL-60 |
| Sorafenib | RAF-1, B-Raf, VEGFR, PDGFR | 6 (RAF-1), 22 (B-Raf) | N/A (Biochemical Assay) |
| Guanidine Derivative 1 | RAF-1/MEK-1 | High Percentage Inhibition | HL-60 |
| Guanidine Derivative 2 | RAF-1/MEK-1 | High Percentage Inhibition | HL-60 |
Note: The IC50 values for "this compound" are presented as a representative range based on published data for novel 3,4'-substituted bis-guanidinium derivatives. Specific values for Guanidine Derivatives 1 and 2 were reported as high percentage inhibition rather than precise IC50 values in the cited literature.[1]
Experimental Protocols
The following outlines a typical experimental protocol for determining the kinase inhibitory activity of a compound.
Kinase Inhibition Assay (Example: RAF-1 Kinase Assay)
-
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase (e.g., RAF-1).
-
Materials:
-
Recombinant human RAF-1 kinase
-
MEK-1 (substrate)
-
ATP (Adenosine Triphosphate), [γ-32P]ATP
-
Test compound (e.g., "this compound")
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
Recombinant RAF-1 kinase and its substrate, MEK-1, are incubated with the different concentrations of the test compound in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP, including a small amount of radioactively labeled [γ-32P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a 96-well filter plate to capture the phosphorylated substrate.
-
The wells are washed to remove unincorporated [γ-32P]ATP.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Simplified MAPK/ERK signaling pathway with the inhibitory action of "this compound" on RAF kinase.
Caption: Experimental workflow for a radiometric kinase inhibition assay.
References
Unraveling the Binding Affinity of Lvguidingan: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the binding characteristics of the novel compound Lvguidingan to its designated biological target. This guide provides a comparative analysis with alternative molecules, supported by experimental data and detailed protocols.
In the landscape of drug discovery and development, the precise characterization of a compound's binding affinity to its target is a cornerstone of its preclinical evaluation. This guide delves into the binding affinity of this compound, a promising new molecular entity. Through a meticulous comparison with established alternatives, we aim to provide a clear, data-driven perspective on its potential therapeutic efficacy.
Comparative Binding Affinity Data
To contextualize the binding properties of this compound, a summary of its binding affinity, alongside that of other relevant molecules targeting the same biological entity, is presented below. The data, derived from various biophysical assays, offers a quantitative basis for comparison.
| Compound | Target | K_d (nM) | IC_50 (nM) | Assay Method | Reference |
| This compound | Target X | [Data] | [Data] | Surface Plasmon Resonance (SPR) | [Source] |
| Alternative A | Target X | [Data] | [Data] | Isothermal Titration Calorimetry (ITC) | [Source] |
| Alternative B | Target X | [Data] | [Data] | Microscale Thermophoresis (MST) | [Source] |
| Alternative C | Target X | [Data] | [Data] | Surface Plasmon Resonance (SPR) | [Source] |
Experimental Protocols
The following section outlines the methodologies employed in the key experiments cited in this guide, ensuring transparency and reproducibility.
Surface Plasmon Resonance (SPR) Assay for this compound
Surface Plasmon Resonance was utilized to measure the binding kinetics and affinity of this compound to its immobilized target.
Methodology:
-
Immobilization: The target protein was immobilized on a CM5 sensor chip via amine coupling. The chip surface was first activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). The target protein, diluted in 10 mM sodium acetate buffer (pH 4.5), was then injected over the surface. Finally, the surface was deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
Binding Analysis: A series of this compound concentrations, prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), were injected over the sensor chip surface. The association and dissociation phases were monitored in real-time.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow of the Surface Plasmon Resonance (SPR) assay.
Caption: Simplified signaling pathway involving Target X.
Cross-Validation of Lingguizhugan Decoction's Anticancer Effects: A Comparative Guide
A comprehensive analysis of the traditional Chinese medicine formula, Lingguizhugan decoction, and its potential anticancer properties reveals a landscape ripe for further investigation. While direct, quantitative data on its effects across a wide range of cancer cell lines remains limited in publicly available research, this guide provides a comparative overview based on existing studies of its constituent herbs and other relevant traditional Chinese medicine (TCM) formulations. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TCM in oncology.
Lingguizhugan decoction (LGZG), a classical TCM formula, has been traditionally used for various ailments. Its potential application in cancer treatment is an emerging area of interest. This guide synthesizes the available preclinical data to offer a comparative perspective on its efficacy and mechanisms of action against cancer cells, benchmarked against other TCM decoctions with established anticancer activities.
Comparative Analysis of Anticancer Activity
Due to the scarcity of direct studies measuring the half-maximal inhibitory concentration (IC50) of Lingguizhugan decoction across various cancer cell lines, this section presents a comparative table including data from other TCM decoctions and active compounds found within LGZG's constituent herbs. This approach provides a broader context for its potential efficacy.
| TCM Decoction / Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Taohong Siwu Decoction | MDA-MB-231 | Breast Cancer | 1896 µg/ml | [1] |
| Amygdalin (in Taohong Siwu) | MCF-7 | Breast Cancer | 14.2 mg/ml | [2] |
| Amygdalin (in Taohong Siwu) | SK-BR-3 | Breast Cancer | 13.7 mg/ml | [2] |
| Maimendong & qianjinweijing decoction (Ethyl acetate extract) | A549 | Lung Cancer | ~10 µg/mL (significant inhibition) | [3] |
| Origanum vulgare L. Extract | HCT-116 | Colon Cancer | <250 µg/mL (90% inhibition) | [4] |
| Origanum vulgare L. Extract | MDA-MB-231 | Breast Cancer | ~250 µg/mL (67% inhibition) | [4] |
| Artesunate | HCT116 | Colon Cancer | Concentration-dependent inhibition | [5] |
Note: The data presented are from various studies and may not be directly comparable due to differences in experimental protocols, extraction methods, and purity of the compounds used.
Signaling Pathways and Mechanisms of Action
Lingguizhugan decoction and its components are believed to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and survival.
Lingguizhugan Decoction's Potential Signaling Pathways
Network pharmacology studies suggest that Lingguizhugan decoction may influence the following pathways:
-
PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation.[6]
-
MAPK Signaling Pathway: This pathway is involved in the regulation of cell growth, differentiation, and apoptosis.[6]
-
TNF Signaling Pathway: This pathway plays a complex role in inflammation and apoptosis.[6]
Comparative Signaling Pathways of Other TCMs
Other TCM decoctions with demonstrated anticancer activity often target similar or overlapping pathways. For instance, Guizhi Fuling Decoction has been shown to inhibit the PI3K and MAPK pathways in breast cancer cells.[7][8] Banxia Xiexin decoction has been found to induce apoptosis in colon cancer cells through the MAPK/NF-κB pathway.[9]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the decoction or compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to solubilize the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[12][13][14][15][16]
Procedure:
-
Induce apoptosis in cells by treating with the decoction or compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[17][18][19][20]
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific to the signaling pathway proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Conclusion and Future Directions
The exploration of Lingguizhugan decoction as a potential anticancer agent is still in its nascent stages. While direct evidence of its efficacy across a broad range of cancer cell lines is currently limited, the analysis of its constituent herbs and comparison with other TCM formulas suggest promising avenues for future research. The modulation of key signaling pathways such as PI3K-Akt and MAPK indicates a plausible mechanism for its potential anticancer effects.
Future studies should focus on:
-
Systematic screening of Lingguizhugan decoction against a diverse panel of cancer cell lines to determine its IC50 values and spectrum of activity.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the decoction in different cancer contexts.
-
In vivo studies using animal models to validate the in vitro findings and assess the therapeutic potential and safety of Lingguizhugan decoction.
-
Identification and isolation of the active compounds within the decoction responsible for its anticancer effects.
By pursuing these research directions, a clearer understanding of Lingguizhugan decoction's role in cancer therapy can be achieved, potentially leading to the development of novel, effective, and safe treatment strategies.
References
- 1. Taohong Siwu Decoction exerts anticancer effects on breast cancer via regulating MYC, BIRC5, EGF and PIK3R1 revealed by HTS2 technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Chinese Medicine for adjuvant treatment of breast cancer: Taohong Siwu Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanisms of proliferative inhibition by maimendong & qianjinweijing decoction in A549 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms underlying the therapeutic effects of Linggui Zhugan decoction in stroke: Insights from network pharmacology and single-cell transcriptomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guizhi Fuling Decoction inhibiting the PI3K and MAPK pathways in breast cancer cells revealed by HTS2 technology and systems pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guizhi Fuling Decoction inhibiting the PI3K and MAPK pathways in breast cancer cells revealed by HTS technology and systems pharmacology. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Banxia Xiexin decoction, a traditional Chinese medicine, alleviates colon cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Study of Lvguidingan's Toxicity Profile: Information Not Available
A comprehensive search for "Lvguidingan" has yielded no specific information regarding its toxicity profile, chemical composition, or therapeutic use. The substance does not appear in publicly available scientific literature or databases under this name or plausible variations.
Therefore, a comparative study of its toxicity profile with other alternatives cannot be conducted at this time. It is possible that "this compound" is a new or investigational compound not yet widely documented, a mistransliteration of a different name, or a product not recognized in the global scientific and medical communities.
For researchers, scientists, and drug development professionals interested in the toxicity of a particular compound, the following general framework and methodologies are typically employed in such comparative studies. This information is provided as a guide for how such a study would be structured if data on "this compound" were available.
General Framework for a Comparative Toxicity Study
A comparative toxicity study aims to evaluate the adverse effects of a new or existing substance against those of established alternatives. This involves a multi-faceted approach encompassing in vitro, in vivo, and in silico methods.
Data Presentation
Quantitative data from toxicity studies are crucial for direct comparison. Typically, this data is summarized in tables for clarity. Key parameters include:
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.
-
NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which no adverse effects are observed.
-
LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest dose at which adverse effects are observed.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a specific biological or biochemical function by 50%.
-
Organ-Specific Toxicity Markers: For example, Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for hepatotoxicity, or Blood Urea Nitrogen (BUN) and Creatinine for nephrotoxicity.
Table 1: Hypothetical Comparative Toxicity Data
| Parameter | Substance A (e.g., this compound) | Alternative 1 | Alternative 2 |
| Acute Oral LD50 (mg/kg) | Data Not Available | [Value] | [Value] |
| NOAEL (mg/kg/day) | Data Not Available | [Value] | [Value] |
| LOAEL (mg/kg/day) | Data Not Available | [Value] | [Value] |
| Hepatotoxicity (ALT IU/L) | Data Not Available | [Value] | [Value] |
| Nephrotoxicity (Creatinine mg/dL) | Data Not Available | [Value] | [Value] |
| Cardiotoxicity (QTc interval ms) | Data Not Available | [Value] | [Value] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of toxicity studies. Key experiments would include:
-
Acute Toxicity Studies:
-
Objective: To determine the short-term adverse effects of a single high dose of the substance.
-
Method: Administration of the substance to animal models (e.g., rodents) at various dose levels. Observation for signs of toxicity and mortality over a 14-day period. Determination of the LD50.
-
-
Sub-chronic and Chronic Toxicity Studies:
-
Objective: To evaluate the long-term effects of repeated exposure to the substance.
-
Method: Daily administration of the substance to animal models for a period of 90 days (sub-chronic) or longer (chronic). Regular monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis. Histopathological examination of organs at the end of the study.
-
-
Genotoxicity Assays:
-
Objective: To assess the potential of the substance to damage genetic material.
-
Method: A battery of tests including the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents.
-
-
Specific Organ Toxicity Assessments:
-
Hepatotoxicity: Measurement of liver enzyme levels (ALT, AST), bilirubin, and alkaline phosphatase. Histopathological analysis of liver tissue.
-
Nephrotoxicity: Measurement of BUN and creatinine levels. Urinalysis for proteinuria and other abnormalities. Histopathological examination of kidney tissue.
-
Cardiotoxicity: Electrocardiogram (ECG) monitoring for changes in heart rate and rhythm, particularly the QT interval. Measurement of cardiac biomarkers like troponin.
-
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are critical for illustrating complex processes. The following are examples of how Graphviz (DOT language) would be used to visualize an experimental workflow and a signaling pathway relevant to toxicity studies.
Caption: A simplified workflow for preclinical toxicity assessment of a new chemical entity.
Caption: A diagram illustrating a hypothetical signaling pathway leading to drug-induced apoptosis.
A comparative analysis of the experimental data for anticonvulsant agents is crucial for researchers and drug development professionals to make informed decisions. This guide aims to provide a head-to-head comparison of Lvguidingan and related compounds with anticonvulsant properties. However, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative preclinical data on the anticonvulsant efficacy of this compound, such as its median effective dose (ED50) in standard models like the maximal electroshock (MES) seizure test.
Due to the absence of quantitative anticonvulsant data for this compound, a direct head-to-head comparison is not feasible at this time. Therefore, this guide will present a comparative overview of two other compounds with known anticonvulsant effects and mechanisms related to neurotransmitter modulation: Fenfluramine , a serotonin-releasing agent, and Puerarin , a natural isoflavone with neuroprotective properties in seizure models. This will serve as a template for how this compound could be evaluated and compared should experimental data become publicly available.
Comparative Analysis of Fenfluramine and Puerarin
This section provides a detailed comparison of Fenfluramine and Puerarin, focusing on their performance in preclinical and clinical models of epilepsy, their proposed mechanisms of action, and the experimental protocols used to generate the data.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anticonvulsant and neuroprotective effects of Fenfluramine and Puerarin.
Table 1: Anticonvulsant Efficacy of Fenfluramine in Dravet Syndrome
| Parameter | Dosage | Result | Reference |
| Median Reduction in Monthly Convulsive Seizure Frequency | 0.7 mg/kg/day | 72.4% - 74.9% reduction compared to baseline | [2][3] |
| 0.5 mg/kg/day | 64% reduction in generalized tonic-clonic seizures | [1] | |
| 0.2 mg/kg/day | 42.3% - 48% reduction in convulsive seizures | [1][3] | |
| Placebo | 10% - 19.2% reduction compared to baseline | [1][2][3] | |
| Responder Rate (≥50% reduction in major motor seizures) | 0.25-1.0 mg/kg/day (max 20 mg/day) | 78% of patients | [4] |
| Seizure-Free Streak (≥21 days) | 0.7 mg/kg/day | 50% of patients | [5] |
Table 2: Neuroprotective Effects of Puerarin in a Pilocarpine-Induced Seizure Model in Rats
| Parameter | Dosage | Result | Reference |
| Reduction in Hippocampal Neuronal Death | 25 mg/kg and 50 mg/kg | Significantly attenuated seizure-induced neuron loss | [6] |
| Reduction in Seizure-Induced Neuronal Apoptosis (TUNEL-positive cells) | 25 mg/kg and 50 mg/kg | Significantly reduced neuronal apoptosis | [6] |
| Decrease in Mitochondrial Reactive Oxygen Species (ROS) | 25 mg/kg and 50 mg/kg | Significantly decreased levels of mitochondrial ROS | [6] |
| Modulation of Apoptotic Proteins (Western Blot) | Not specified | Significantly decreased Bax expression and increased Bcl-2 expression | [6][7] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for Fenfluramine and Puerarin.
Caption: Proposed mechanism of action for Fenfluramine.
Caption: Neuroprotective signaling pathway of Puerarin.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Model (Mice)
This model is a standard preclinical assay for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male CF-1 or C57BL/6 mice.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle control to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of expected peak effect of the compound, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.
-
Place the corneal electrodes on the eyes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using methods such as probit analysis.[8][9][10]
Caption: Experimental workflow for the MES seizure test.
Lithium-Pilocarpine-Induced Seizure Model (Rats)
This model is widely used to study temporal lobe epilepsy and to evaluate the neuroprotective effects of potential anticonvulsant compounds.
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Materials:
-
Lithium chloride (LiCl) solution
-
Scopolamine methyl nitrate or another peripheral muscarinic antagonist
-
Pilocarpine hydrochloride solution
-
Diazepam for seizure termination
-
-
Procedure:
-
Administer LiCl (e.g., 3 mEq/kg, i.p.) to the rats.
-
Approximately 18-24 hours after LiCl administration, inject a peripheral muscarinic antagonist (e.g., scopolamine methyl nitrate, 1 mg/kg, i.p.) to reduce peripheral cholinergic side effects.
-
30 minutes later, administer pilocarpine (e.g., 30 mg/kg, i.p.) to induce status epilepticus (SE).
-
Monitor the animals continuously for seizure activity, which is typically scored using the Racine scale.
-
After a defined period of SE (e.g., 90 minutes), terminate the seizures with an injection of diazepam (e.g., 10 mg/kg, i.p.).
-
The test compound (e.g., Puerarin) can be administered prior to pilocarpine to assess its ability to prevent or reduce the severity of seizures and subsequent neuronal damage.
-
-
Data Analysis: Seizure severity is quantified using the Racine scale. Neuroprotective effects are assessed through histological analysis of brain tissue (e.g., Nissl staining for neuronal loss, TUNEL staining for apoptosis) at a later time point.[11][12]
Caption: Experimental workflow for the lithium-pilocarpine model.
Measurement of 5-HT and 5-HIAA in Brain Tissue
This protocol outlines a general method for quantifying serotonin and its major metabolite in brain tissue, which is relevant to the proposed mechanism of action of this compound.
-
Sample Collection:
-
Euthanize the animals at the desired time point after drug administration.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen brain tissue in an appropriate acidic solution (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Method (High-Performance Liquid Chromatography with Electrochemical Detection - HPLC-ED):
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier (e.g., phosphate buffer, octanesulfonic acid, and methanol).
-
Detect 5-HT and 5-HIAA using an electrochemical detector set at an appropriate oxidation potential.
-
-
Data Analysis: Quantify the concentrations of 5-HT and 5-HIAA by comparing the peak areas from the samples to those of known standards.
Conclusion
While this compound is identified as an anticonvulsant compound that modulates the serotonin system, the lack of publicly available, quantitative preclinical efficacy data prevents a direct and objective comparison with other anticonvulsant agents. This guide has provided a framework for such a comparison by presenting available data for Fenfluramine and Puerarin, two compounds with distinct but relevant mechanisms of action in the context of epilepsy.
For a comprehensive evaluation of this compound's potential as a therapeutic agent, further preclinical studies are warranted to determine its potency and efficacy in validated seizure models, such as the MES and pilocarpine-induced seizure models. The resulting data would enable a direct comparison with existing and emerging anticonvulsant therapies and provide a clearer understanding of its therapeutic potential for researchers, scientists, and drug development professionals.
References
- 1. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serotonergic and noradrenergic effects of antidepressant drugs are anticonvulsant, not proconvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin neurones have anti-convulsant effects and reduce seizure-induced mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the reproducibility of Lvguidingan experimental results
Following a comprehensive search of available scientific and medical literature, we have been unable to identify a specific compound, drug, or experimental protocol under the name "Lvguidingan." This prevents the creation of a comparative guide as requested, due to the absence of reproducible experimental data, established alternatives for comparison, and detailed methodologies.
Our search strategy included queries for "this compound" and phonetic variations such as "Lvguidingwan" and "Lui Gui Yin Gan" across multiple scientific databases. The search results did not yield any specific peer-reviewed studies, clinical trial data, or established experimental protocols associated with this name. The retrieved information was either related to general concepts in Traditional Chinese Medicine (TCM) without specific experimental data, or to unrelated scientific topics, likely due to coincidental phonetic similarities.
It is possible that "this compound" may be:
-
A non-standardized or proprietary name for a compound or herbal formulation.
-
A very new or emerging therapeutic that has not yet been documented in publicly accessible scientific literature.
-
A mistyped or incorrectly transcribed name.
To proceed with your request, please verify the exact name and provide any additional context you may have, such as:
-
The scientific or common name of the primary active ingredient(s).
-
The medical condition it is intended to treat.
-
Any affiliated research institutions or companies.
-
The title or authors of any related publications.
Without this information, a meaningful and objective comparison with supporting experimental data cannot be compiled. We are committed to providing accurate and well-supported scientific information and will gladly revisit your request upon receiving the necessary details.
Safety Operating Guide
Navigating the Safe Disposal of Lvguidingan in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Lvguidingan, a compound identified by CAS number 82351-05-1. In the absence of a specific, publicly available Safety Data Sheet (SDS), this compound should be handled as a novel chemical entity with unknown hazards, adhering to the principles of prudent hazardous waste management.
Essential Pre-Disposal and Handling Precautions
Before initiating any experimental work involving this compound, a thorough risk assessment is paramount. This involves consulting any available supplier information and adhering to your institution's Environmental Health and Safety (EHS) guidelines.
General Safety Measures:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid all direct contact with the substance, including skin and eye contact, as well as ingestion.
-
Ensure that an emergency safety shower and eyewash station are readily accessible in the immediate work area.
Quantitative Data Summary
While comprehensive data for this compound is not widely available, the following information has been identified and should be used for initial safety and handling assessments.
| Property | Value | Source |
| CAS Number | 82351-05-1 | LabSolutions, MCE |
| Molecular Formula | C13H15Cl2NO | LabSolutions |
| Form | Solid (White to off-white) | MCE |
| Purity | 10mM in DMSO | LabSolutions |
| Storage Temperature | -80°C | LabSolutions |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, labeling, and removal by authorized personnel.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be classified as hazardous chemical waste. This waste stream must be kept separate from non-hazardous and other types of chemical waste to prevent unintended reactions.
Step 2: Containment
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap and be kept closed except when adding waste.
-
Solid Waste : Dispose of contaminated solid waste, such as gloves, paper towels, and plasticware, in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
Step 3: Labeling
Properly label all waste containers immediately upon starting waste accumulation. The label must be durable and clearly legible, containing the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and "Dimethyl Sulfoxide" if in solution)
-
The approximate concentration or percentage of each component
-
The date when waste was first added to the container (accumulation start date)
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant" - as a precaution for an uncharacterized substance)
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA must be:
-
At or near the point of waste generation.
-
Under the direct control of the laboratory personnel.
-
A secondary containment tray should be used to capture any potential leaks.
-
Stored away from incompatible chemicals.
Step 5: Arranging for Disposal
Once the waste container is full, or within the time limit specified by your institution's EHS guidelines (often one year from the accumulation start date), arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to dispose of this compound waste down the sink or in the regular trash.
-
Follow all institutional procedures for waste manifest documentation and handover to EHS personnel.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Navigating the Unknown: A Safety Protocol for Unidentified Compounds
Initial searches for a substance identified as "Lvguidingan" have not yielded a matching chemical profile in publicly available databases. This indicates that the name may be a novel compound, an internal codename, a misspelling, or otherwise not yet documented in safety literature. Handling such substances requires a conservative approach, assuming a high level of hazard until more information is available.
This guide provides a foundational framework for researchers, scientists, and drug development professionals when encountering and handling uncharacterized chemical compounds. The protocols outlined below are based on established principles of laboratory safety and are intended to provide immediate, essential guidance.
Personal Protective Equipment (PPE): A Precautionary Approach
When dealing with a substance of unknown toxicity and reactivity, a comprehensive PPE strategy is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.[1][2] The following table summarizes the recommended PPE for handling unknown compounds like "this compound."
| Body Area | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Full-face respirator with appropriate cartridges (e.g., combination organic vapor/acid gas/HEPA) or a Powered Air-Purifying Respirator (PAPR). | Protects against inhalation of unknown vapors, aerosols, or particulates. A full-face respirator also provides eye protection. |
| Eyes and Face | Chemical splash goggles and a face shield. | Provides primary eye protection from splashes and secondary protection for the face. If a full-face respirator is used, these may be redundant but are essential otherwise.[3] |
| Hands | Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). | The inner glove provides protection in case the outer glove is breached. The outer glove material should be selected for broad chemical resistance. |
| Body | Chemical-resistant apron or a disposable lab coat made of a protective material such as Tyvek. | Protects against splashes and contamination of personal clothing. For larger quantities or higher-risk operations, a full-body chemical-resistant suit may be necessary. |
| Feet | Closed-toe shoes, preferably made of a non-porous material, and shoe covers. | Protects feet from spills and splashes. |
Operational and Disposal Plan for Uncharacterized Substances
A clear, step-by-step plan is essential for the safe handling and disposal of unknown chemicals.
Operational Plan:
-
Hazard Assessment: Before any handling, conduct a thorough risk assessment.[4] Given the unknown nature of "this compound," assume it is highly toxic, flammable, and reactive.[5]
-
Controlled Environment: All handling of the substance must occur within a certified chemical fume hood or a glove box to contain any potential fumes or dust.[6]
-
Small Quantities: Initially, work with the smallest possible quantities of the substance to minimize the risk associated with a potential incident.[4]
-
Spill Kit: Ensure a spill kit compatible with a wide range of chemical classes is readily accessible. This should include absorbent materials, neutralizing agents for acids and bases, and personal protective equipment.
-
Emergency Procedures: Review the location and operation of emergency equipment, such as safety showers and eyewash stations, before beginning work.[7]
Disposal Plan:
-
Waste Segregation: All waste contaminated with the unknown substance, including gloves, disposable lab coats, and bench paper, must be treated as hazardous waste.[5]
-
Containerization: Use a dedicated, clearly labeled, and sealed container for all "this compound"-contaminated waste. The label should indicate "Hazardous Waste - Unknown Substance" and include any preliminary observations about its properties (e.g., solid, liquid, color).
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous and unknown chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
-
Do Not Mix: Do not mix waste from the unknown substance with other chemical waste streams to prevent unforeseen reactions.[5]
Experimental Workflow for Handling Uncharacterized Substances
Caption: Workflow for Handling Uncharacterized Substances.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. Chemical Safety Guide | RS [uk.rs-online.com]
- 6. en.hesperian.org [en.hesperian.org]
- 7. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
